CAS Number: 6163-64-0 This technical guide provides a comprehensive overview of tert-Butyl methyl sulfide (B99878), a versatile organosulfur compound. The information is intended for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 6163-64-0
This technical guide provides a comprehensive overview of tert-Butyl methyl sulfide (B99878), a versatile organosulfur compound. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Physicochemical and Safety Data
tert-Butyl methyl sulfide is a colorless to light yellow liquid with a strong, characteristic odor. Below is a summary of its key physical and chemical properties.
Table 1: Physicochemical Properties of tert-Butyl Methyl Sulfide
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
H315: Causes skin irritation.
Skin irritation, Category 2
P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
H319: Causes serious eye irritation.
Eye irritation, Category 2A
P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.
Specific target organ toxicity — single exposure, Category 3
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Spectroscopic Data
The following tables summarize key spectroscopic data for the identification and characterization of tert-Butyl methyl sulfide.
Table 3: ¹H and ¹³C NMR Spectroscopic Data
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
¹H NMR
~2.0
Singlet
3H
S-CH₃
~1.3
Singlet
9H
C(CH₃ )₃
¹³C NMR
~45.0
Quartet
C (CH₃)₃
~31.0
Quartet
C(C H₃)₃
~15.0
Quartet
S-C H₃
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.
Table 4: IR and Mass Spectrometry Data
Spectroscopic Method
Key Peaks
Interpretation
IR Spectroscopy (cm⁻¹)
2960-2850
C-H stretching (alkane)
1450-1470
C-H bending (CH₃)
1365
C-H bending (tert-butyl group)
600-700
C-S stretching
Mass Spectrometry (m/z)
104
Molecular ion [M]⁺
89
[M - CH₃]⁺
57
[C(CH₃)₃]⁺ (tert-butyl cation) - Often the base peak.
41
[C₃H₅]⁺
Synthesis and Reactions
tert-Butyl methyl sulfide is a key intermediate in organic synthesis. It can be prepared through several methods, and it undergoes various characteristic reactions.
Synthesis of tert-Butyl Methyl Sulfide
A common method for the synthesis of tert-Butyl methyl sulfide is the reaction of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent such as methyl iodide.
An In-depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core chemical and physical properties of tert-Butyl methyl sulfide (B99878) (t-BMS), a versati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of tert-Butyl methyl sulfide (B99878) (t-BMS), a versatile organosulfur compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis and other applications.
Chemical Identity and Structure
tert-Butyl methyl sulfide , also known as 2-methyl-2-(methylthio)propane, is a thioether with a tertiary butyl group attached to a sulfur atom, which is in turn bonded to a methyl group.
Molecular Formula: C₅H₁₂S
Structure:
Canonical SMILES: CSC(C)(C)C
Physicochemical Properties
The following table summarizes the key physical and chemical properties of tert-Butyl methyl sulfide.
Spectroscopic analysis is crucial for the identification and characterization of tert-Butyl methyl sulfide.
Spectroscopy
Key Features
¹H NMR
Two singlets are expected: one for the nine equivalent protons of the tert-butyl group and one for the three protons of the methyl group.
¹³C NMR
Signals corresponding to the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, and the methyl carbon attached to the sulfur.
Infrared (IR) Spectroscopy
Characteristic C-H stretching and bending vibrations for the alkyl groups and a C-S stretching vibration.
Mass Spectrometry (MS)
The molecular ion peak (M+) would be observed at m/z = 104. Common fragmentation patterns would involve the loss of a methyl group (M-15) or a tert-butyl group (M-57).[2]
Reactivity and Stability
Stability: tert-Butyl methyl sulfide is a stable compound under standard conditions.
Reactivity: The sulfur atom possesses a lone pair of electrons, making it nucleophilic. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The C-S bond can be cleaved under certain reductive or oxidative conditions. Due to the bulky tert-butyl group, SN2 reactions at the sulfur or adjacent carbons are sterically hindered.
Health and Safety Information
tert-Butyl methyl sulfide is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Classification
GHS Pictograms
Precautionary Statements
Flammable Liquid (Category 2)
🔥
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in the chosen anhydrous solvent.
Cool the solution in an ice bath.
Slowly add tert-butyl chloride to the cooled solution with continuous stirring. The reaction between a tertiary halide and a strong nucleophile/base can also lead to elimination products, so temperature control is important.[3][4]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
Upon completion, quench the reaction by carefully adding water.
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by distillation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Prepare a sample by dissolving a small amount of the purified tert-butyl methyl sulfide in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).
Process the spectra to identify the chemical shifts, integration, and multiplicity of the signals to confirm the structure.
Infrared (IR) Spectroscopy:
Obtain the IR spectrum of a neat sample of tert-butyl methyl sulfide using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
Analyze the spectrum for characteristic absorption bands corresponding to C-H and C-S bonds.
Mass Spectrometry (MS):
Introduce a dilute solution of the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
Analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of tert-Butyl methyl sulfide.
A general workflow for the synthesis and characterization of tert-Butyl methyl sulfide.
An In-depth Technical Guide to the Molecular Structure of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular structure of tert-butyl methyl sulfide (B99878) (tBMS), a sulfur-contain...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of tert-butyl methyl sulfide (B99878) (tBMS), a sulfur-containing organic compound with applications in various chemical syntheses. This document collates structural data obtained from spectroscopic and computational methods, outlines the experimental protocols for these techniques, and presents a logical workflow for molecular structure determination. All quantitative data are summarized for clarity, and key experimental processes are visualized using logical diagrams.
Introduction
tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is a thioether with the chemical formula C5H12S.[1][2] Its structure, characterized by a bulky tert-butyl group attached to a sulfur atom, which is in turn bonded to a methyl group, gives rise to specific chemical and physical properties that are of interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its reactivity, designing novel synthetic routes, and for its application in drug development as a potential building block or reagent.
Molecular Structure and Properties
The molecular structure of tert-butyl methyl sulfide is defined by the covalent bonding between its constituent atoms. The central sulfur atom is bonded to a tertiary butyl group and a methyl group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl methyl sulfide is presented in Table 1.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the connectivity of atoms in a molecule.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy: [4][5][6]
Sample Preparation: A small amount of tert-butyl methyl sulfide is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation: The spectrum is recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]
Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.
Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) are analyzed to assign the signals to specific protons and carbons in the molecule.
Expected NMR Spectral Data:
Nucleus
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Assignment
¹H
~1.3
Singlet
(CH₃)₃C-
¹H
~2.1
Singlet
S-CH₃
¹³C
~31
Quartet
(CH₃)₃C-
¹³C
~45
Quartet
(CH₃)₃C-
¹³C
~15
Quartet
S-CH₃
Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Sample Preparation: A thin film of liquid tert-butyl methyl sulfide is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer.
Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Data Analysis: The positions and intensities of the absorption bands are correlated with specific bond vibrations (e.g., C-H stretching, C-H bending).
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
2960-2850
C-H stretching (alkane)
1470-1450
C-H bending (CH₃)
1390-1365
C-H bending (tert-butyl)
700-600
C-S stretching
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[8]
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]
Sample Introduction: A dilute solution of tert-butyl methyl sulfide in a volatile solvent is injected into a gas chromatograph (GC).
Separation: The compound travels through a heated capillary column, separating it from any impurities.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrum Fragments:
m/z
Fragment Ion
104
[M]⁺ (Molecular ion)
89
[M - CH₃]⁺
57
[(CH₃)₃C]⁺ (tert-Butyl cation)
47
[CH₃S]⁺
Computational Modeling
In the absence of experimental crystal structure data, computational chemistry provides a powerful tool for predicting the three-dimensional geometry of tert-butyl methyl sulfide.[2]
Methodology for Computational Structure Optimization:
Model Building: An initial 3D structure of the molecule is built using molecular modeling software.
Method Selection: A suitable level of theory and basis set are chosen for the calculation (e.g., Density Functional Theory (DFT) with a basis set like 6-31G*).
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, low-energy conformation.
Data Extraction: From the optimized structure, key geometric parameters such as bond lengths and bond angles can be extracted.
The following diagram illustrates the general workflow for the experimental determination of a molecular structure, such as that of tert-butyl methyl sulfide.
Workflow for Molecular Structure Determination.
Conclusion
The molecular structure of tert-butyl methyl sulfide has been thoroughly characterized through a combination of spectroscopic techniques and computational modeling. The data presented in this guide provide a detailed understanding of its atomic connectivity, functional groups, and three-dimensional geometry. The experimental protocols outlined herein serve as a practical reference for researchers working with this and similar compounds. This comprehensive structural information is essential for advancing the use of tert-butyl methyl sulfide in organic synthesis and drug discovery.
An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl methyl sulfide (B99878), a key intermediate in various chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl methyl sulfide (B99878), a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, logical diagrams of the synthetic routes are provided to facilitate a deeper understanding of the chemical transformations.
Introduction
tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula C5H12S. Its utility is primarily found in organic synthesis, where it serves as a building block for more complex molecules.[1] While not widely recognized for direct pharmacological activity, its structural motif can be incorporated into larger drug molecules to modulate their physicochemical properties. This guide focuses on the principal synthetic routes to this compound, providing the necessary technical details for its preparation in a laboratory setting.
Synthetic Pathways
Two primary strategies for the synthesis of tert-butyl methyl sulfide are discussed herein: the reduction of tert-butyl methyl sulfoxide (B87167) and the Williamson-type synthesis from a tert-butyl halide and a thiolate. Of these, the reduction of the corresponding sulfoxide has been demonstrated to be a more effective and higher-yielding approach.
Preferred Synthetic Route: Reduction of tert-Butyl Methyl Sulfoxide
The reduction of tert-butyl methyl sulfoxide presents a reliable and efficient method for the preparation of tert-butyl methyl sulfide. A notable procedure involves the use of phenylsilane (B129415) in the presence of a dimanganese decacarbonyl catalyst.[2] This method avoids the common pitfalls of elimination reactions associated with tertiary alkyl halides.
Caption: Synthetic pathway for tert-butyl methyl sulfide via reduction of its sulfoxide.
Alternative Route: Williamson-Type Thioether Synthesis
Analogous to the Williamson ether synthesis, the reaction of a sodium thiomethoxide with a tert-butyl halide (e.g., tert-butyl chloride) can be considered for the formation of tert-butyl methyl sulfide. This reaction proceeds via an SN2 mechanism. However, with a sterically hindered tertiary substrate such as tert-butyl chloride, a competing E2 elimination reaction becomes the major pathway, leading to the formation of isobutylene (B52900) as the primary product.[1][3][4][5] This significantly reduces the yield of the desired thioether, making this route less favorable.
An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propane (tert-Butyl Methyl Sulfide)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propane, commonly known as tert-butyl methyl sulfide (B99878). It cover...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propane, commonly known as tert-butyl methyl sulfide (B99878). It covers its chemical properties, synthesis, and key reactions, with a focus on providing practical information for laboratory and research applications.
Chemical Identity and Properties
The IUPAC name for tert-butyl methyl sulfide is 2-methyl-2-(methylsulfanyl)propane [1]. It is a colorless liquid with a characteristic strong, unpleasant odor[1][2][3].
Store in a cool, dry, and well-ventilated place in a tightly closed container[1].
Synthesis of 2-Methyl-2-(methylsulfanyl)propane
A documented method for the synthesis of 2-methyl-2-(methylsulfanyl)propane involves the reduction of its corresponding sulfoxide (B87167).
The following diagram illustrates a general workflow for the synthesis of 2-methyl-2-(methylsulfanyl)propane from tert-butyl methyl sulfoxide.
Caption: A workflow diagram for the synthesis of tert-butyl methyl sulfide.
This protocol is based on a reported synthesis with a 74% yield[4].
Materials:
tert-Butyl methyl sulfoxide
Phenylsilane
Dimanganese decacarbonyl
Toluene (anhydrous)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
Purification apparatus (e.g., distillation setup or chromatography columns)
Procedure:
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tert-butyl methyl sulfoxide, phenylsilane, and a catalytic amount of dimanganese decacarbonyl in anhydrous toluene.
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
Maintain the reaction at this temperature for 16 hours.
After the reaction is complete, cool the mixture to room temperature.
The product, 2-methyl-2-(methylsulfanyl)propane, can then be isolated and purified using standard techniques such as distillation or column chromatography.
Reactions of 2-Methyl-2-(methylsulfanyl)propane
The sulfur atom in 2-methyl-2-(methylsulfanyl)propane can undergo oxidation reactions.
The sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This is a common reaction pathway for thioethers.
An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Sulfide (B99878) This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl methyl sulfide (T-BMS), a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Sulfide (B99878)
This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl methyl sulfide (T-BMS), a key organosulfur compound. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations to clarify experimental workflows and the relationships between these properties.
Tert-Butyl methyl sulfide is a colorless, highly flammable liquid characterized by a strong, unpleasant sulfurous odor.[2][3][4] It is primarily used in processes such as LPG refining due to its high sulfur content.[2][5]
Core Physical Properties
The fundamental physical characteristics of tert-Butyl methyl sulfide are summarized in the table below, providing a clear reference for laboratory and industrial applications.
Difficult to mix with polar solvents (e.g., water); Soluble in non-polar organic solvents.[2][3]
Detailed Experimental Protocols
Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key properties of a liquid like tert-Butyl methyl sulfide.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[6][7][8][9]
Methodology:
Preparation: Ensure the graduated cylinder is clean and completely dry.
Tare Mass: Place the empty graduated cylinder on a zeroed (tared) electronic balance and record its mass (m₁), or tare the balance with the cylinder on it.[6]
Volume Measurement: Carefully pour a specific volume of tert-Butyl methyl sulfide (e.g., 10 mL) into the graduated cylinder. Read the volume (V) from the bottom of the meniscus at eye level to avoid parallax error.[6]
Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).
Calculation: Calculate the mass of the liquid by subtracting the initial mass from the final mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m / V.[6]
Replication: For accuracy, the procedure should be repeated multiple times, and the average density calculated.[9]
Workflow for Density Determination.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] For small sample volumes, the micro-boiling point or Thiele tube method is commonly employed.[11][12]
Methodology:
Sample Preparation: Place a small amount (a few milliliters) of tert-Butyl methyl sulfide into a small test tube (e.g., a fusion tube).[11][13]
Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.[11]
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[11][12]
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[11][13]
Recording Temperature: Note the temperature at which a rapid and continuous stream of bubbles emerges. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]
Workflow for Boiling Point Determination.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identifying and assessing the purity of liquid substances. An Abbe refractometer is a common instrument for this measurement.[14]
Methodology:
Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
Sample Application: Open the prism of the refractometer and place a few drops of tert-Butyl methyl sulfide onto the surface of the main prism.
Measurement: Close the prism and allow a moment for the temperature to equilibrate (typically 20°C). Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.
Reading: Read the refractive index value from the instrument's scale.
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.
Workflow for Refractive Index Measurement.
Interrelation of Physical Properties
The physical properties of a compound are not independent but are logically interconnected, stemming from its molecular structure and intermolecular forces.
Logical Relationships of Physical Properties.
The Molecular Structure, specifically the bulky tert-butyl group and the sulfur atom, dictates the Molecular Weight and the nature of the Intermolecular Forces (primarily weak van der Waals forces). These forces, in turn, are key determinants of the compound's phase transition temperatures (Boiling Point and Melting Point) and its Solubility characteristics. The Density is a function of how the molecules pack, which is related to both Molecular Weight and structure, and it influences the Refractive Index.
An In-depth Technical Guide to the Safety of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data for tert-Butyl methyl sulfide (B99878) (CAS No. 6163-64-0).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for tert-Butyl methyl sulfide (B99878) (CAS No. 6163-64-0). The information is compiled from Safety Data Sheets (SDS) from various suppliers and established experimental guidelines to ensure a high level of detail and accuracy for professionals in research and drug development.
Chemical and Physical Properties
tert-Butyl methyl sulfide is a colorless, highly flammable liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
tert-Butyl methyl sulfide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][4][6]
GHS Classification Summary
Hazard Class
Category
Hazard Statement
Flammable liquids
2
H225: Highly flammable liquid and vapor
Skin irritation
2
H315: Causes skin irritation
Eye irritation
2A
H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]
Mechanism of Action and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the precise mechanism of action or the signaling pathways involved in the toxicological effects of tert-Butyl methyl sulfide.
However, research on other sulfur-containing compounds offers some context. For instance, hydrogen sulfide (H₂S), a related gasotransmitter, is known to interact with various cellular processes. It can modulate oxidative stress through pathways like the Keap1/Nrf2 system, where it can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant genes.[1] H₂S can also influence mitochondrial function and cellular bioenergetics. It's important to note that these are general mechanisms for sulfur compounds and have not been specifically demonstrated for tert-Butyl methyl sulfide.
Experimental Protocols
The following sections detail standardized experimental protocols for assessing the skin and eye irritation potential of chemicals like tert-Butyl methyl sulfide, based on OECD guidelines.
Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[9]
Methodology:
Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates in a cell culture incubator (37°C / 5% CO2) for a specified period, typically overnight.[9]
Application of Test Substance: A defined amount of the test substance (e.g., 30μl for liquids or 25mg for solids) is applied directly to the surface of the RhE tissue.[9] Triplicate tissues are used for each test substance, along with positive (e.g., 5% SDS) and negative (e.g., ultrapure water) controls.[9]
Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[9] Following exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a recovery period (e.g., 42 hours).[9]
Viability Assessment: Tissue viability is determined using a cell viability assay, most commonly the MTT assay.[9] In this assay, the viable cells metabolize the MTT dye into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[9]
Classification: The substance is classified based on the mean tissue viability relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[9] If the viability is > 50%, it is considered non-irritant.[9]
Experimental Workflow for In Vitro Skin Irritation Testing
Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.
This in vivo test is designed to determine the potential of a substance to cause eye irritation or corrosion. A weight-of-evidence analysis and in vitro testing are strongly recommended before considering in vivo studies to minimize animal testing.[1]
Methodology:
Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used.[1] Both eyes of each animal are examined 24 hours before the test to ensure they are free from defects.[1]
Test Substance Administration: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1]
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if irritation persists.[1] Ocular lesions (cornea, iris, and conjunctivae) are graded according to a numerical scale.
Classification: The classification of the substance's irritancy potential is based on the severity and persistence of the observed ocular lesions.
Experimental Workflow for In Vivo Eye Irritation Testing
Caption: Workflow for OECD TG 405 In Vivo Eye Irritation Test.
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to minimize the risks associated with tert-Butyl methyl sulfide.
Safe Handling and Storage Recommendations
Aspect
Recommendation
Source(s)
Handling
- Keep away from heat, sparks, open flames, and hot surfaces.[1][4] - Use explosion-proof electrical, ventilating, and lighting equipment.[1][4] - Use only non-sparking tools.[1][4] - Take precautionary measures against static discharge.[1][4] - Avoid contact with skin and eyes.[1][4] - Avoid breathing vapor or mist.[4] - Use only outdoors or in a well-ventilated area.[1]
- Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] - Remove contact lenses, if present and easy to do. Continue rinsing.[1] - Get medical attention.[1]
- Take off immediately all contaminated clothing.[1] - Rinse skin with water or shower.[1] - Wash off immediately with soap and plenty of water.[1] - Get medical attention if irritation develops or persists.[3]
- Remove person to fresh air and keep comfortable for breathing.[1] - If not breathing, give artificial respiration.[1] - Call a POISON CENTER or doctor if you feel unwell.[1]
- Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] - Do NOT use a water jet.[4] - Wear self-contained breathing apparatus for firefighting if necessary.[4]
- Use personal protective equipment.[4] - Remove all sources of ignition.[4] - Ensure adequate ventilation.[4] - Prevent further leakage or spillage if safe to do so.[4] - Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal.[4]
Waste from tert-Butyl methyl sulfide is classified as hazardous.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9] Empty containers may retain product residue and can be dangerous.[1]
Conclusion
tert-Butyl methyl sulfide is a highly flammable liquid that poses a risk of skin, eye, and respiratory irritation. This guide has summarized the key safety information and provided detailed experimental workflows for assessing its irritant properties. Adherence to the recommended handling, storage, and emergency procedures is essential for the safe use of this chemical in a research and development setting. Further research is needed to elucidate the specific toxicological mechanisms and potential signaling pathway interactions of this compound.
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl Methyl Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl sulfide (C₅H₁₂S), also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula (CH₃)₃CSCH₃.[1] As a thioether, its structural elucidation and purity assessment are crucial in various chemical research and development settings. This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl methyl sulfide, including detailed experimental protocols for data acquisition. The information is intended to assist researchers in identifying and characterizing this compound using standard spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections summarize the key spectroscopic data for tert-butyl methyl sulfide. All quantitative data are presented in structured tables for clarity and ease of comparison.
Infrared (IR) Spectroscopy
Infrared spectroscopy of tert-butyl methyl sulfide reveals characteristic vibrational modes for its functional groups. The primary absorptions are associated with C-H stretching and bending vibrations.
Frequency (cm⁻¹)
Assignment
Type of Vibration
~2965
sp³ C-H
Stretching
~1470
C-H
Bending (asymmetric)
~1365
C-H
Bending (symmetric, t-butyl)
~1220
C-H
Bending
~650-750
C-S
Stretching
Note: The C-S stretching vibration is often weak and can be difficult to assign definitively from the fingerprint region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of tert-butyl methyl sulfide, showing two distinct proton environments and three unique carbon environments.
¹H NMR Data
The ¹H NMR spectrum is characterized by two singlets, corresponding to the methyl and tert-butyl protons.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~2.0 - 2.1
Singlet
3H
S-CH₃ (Methyl protons)
~1.3 - 1.4
Singlet
9H
C(CH₃)₃ (tert-Butyl protons)
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum shows three signals corresponding to the different carbon environments in the molecule.
Chemical Shift (δ, ppm)
Assignment
~43.0
C (CH₃)₃ (Quaternary carbon)
~31.0
C(C H₃)₃ (tert-Butyl methyl carbons)
~14.0
S-C H₃ (S-methyl carbon)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of tert-butyl methyl sulfide is typically acquired using electron ionization (EI).
m/z
Relative Abundance (%)
Assignment
104
~20
[M]⁺ (Molecular Ion)
89
~15
[M - CH₃]⁺
57
100
[C(CH₃)₃]⁺ (tert-Butyl cation, base peak)
41
~40
[C₃H₅]⁺
Note: Data is compiled from publicly available spectral databases.[1][3] Relative abundances are approximate and can vary with instrumentation.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation used.
This protocol is suitable for acquiring the IR spectrum of a pure liquid sample like tert-butyl methyl sulfide.[4][5]
Sample Preparation : Ensure the liquid sample is free of water.
Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[4][6] If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone (B3395972) and allow them to dry completely.[4][5]
Film Creation : Using a Pasteur pipet, place one to two drops of tert-butyl methyl sulfide onto the surface of one salt plate.[4][7]
Assembly : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[6]
Data Acquisition :
Place the assembled plates into the sample holder of the FT-IR spectrometer.[4]
First, run a background scan to account for atmospheric H₂O and CO₂.
Run the sample scan to obtain the infrared spectrum.
Post-Analysis : Clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and return them to the desiccator.[6]
An alternative is to use an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory, which requires only placing a drop of the liquid directly onto the ATR crystal.[8]
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of an organic liquid.
Sample Preparation :
In a clean NMR tube, dissolve approximately 5-20 mg of tert-butyl methyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not serve as the reference.
Cap the tube and gently invert it several times to ensure a homogeneous solution.
Shim the magnetic field to achieve maximum homogeneity and resolution.[9]
For ¹³C NMR, tune and match the probe to the correct frequency.[10]
¹H NMR Data Acquisition :
Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).
Acquire the Free Induction Decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition :
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[9]
Set the number of scans (typically higher than for ¹H NMR due to the low natural abundance of ¹³C) and a suitable relaxation delay (e.g., 1-2 seconds for qualitative spectra).[9][11]
Acquire the FID data.
Data Processing :
Apply a Fourier transform to the acquired FID to generate the spectrum.[9]
Phase the spectrum and perform baseline correction.[9]
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H) or the TMS peak (0.00 ppm).[12]
For ¹H NMR, integrate the signals to determine the relative ratios of protons.
Mass Spectrometry Protocol (GC-MS)
For a volatile liquid like tert-butyl methyl sulfide, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analysis.[13]
Sample Preparation : Prepare a dilute solution of tert-butyl methyl sulfide in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
GC-MS Instrument Setup :
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C) to ensure elution of the compound.[14][15]
Set the carrier gas (usually Helium) flow rate.[14]
Set the MS parameters, including the ionization mode (typically Electron Impact, EI, at 70 eV), mass scan range (e.g., 35-450 m/z), and ion source temperature (e.g., 230-250°C).[14][15]
Data Acquisition :
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
The mass spectrometer will record the mass spectra of the eluting compounds.
Data Analysis :
Identify the peak corresponding to tert-butyl methyl sulfide in the total ion chromatogram (TIC).
Analyze the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions.
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[14]
Spectroscopic Analysis Workflow
The logical flow for the structural elucidation of a compound like tert-butyl methyl sulfide using multiple spectroscopic techniques can be visualized as a sequential and complementary process. Each technique provides a unique piece of the structural puzzle, leading to a confident final identification.
The Reactivity Profile of tert-Butyl Methyl Sulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl methyl sulfide (B99878), a sterically hindered thioether, presents a unique reactivity profile that makes it a valuable intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl sulfide (B99878), a sterically hindered thioether, presents a unique reactivity profile that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its distinct structural features—a bulky tert-butyl group and a nucleophilic sulfur atom—govern its chemical behavior, influencing its participation in a range of transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of tert-butyl methyl sulfide, with a focus on experimental details and quantitative data to support further research and development.
Physicochemical Properties and Safety Data
tert-Butyl methyl sulfide is a colorless to light yellow liquid with a characteristic strong odor. Due to its volatility and flammability, appropriate safety precautions must be observed during its handling and storage.
Safety Summary: tert-Butyl methyl sulfide is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] It should be stored in a well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3]
Synthesis of tert-Butyl Methyl Sulfide
The most common laboratory synthesis of tert-butyl methyl sulfide involves the S-alkylation of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent.
Experimental Protocol: Synthesis from 2-Methyl-2-propanethiol
A suitable base (e.g., sodium hydroxide, sodium hydride)
An appropriate solvent (e.g., ethanol, tetrahydrofuran)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-propanethiol in the chosen solvent.
Add the base portion-wise at room temperature to form the thiolate anion.
Slowly add iodomethane to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by distillation to obtain pure tert-butyl methyl sulfide.
Note: This is a generalized procedure. Specific conditions such as reaction time, temperature, and stoichiometry of reagents should be optimized for each scale.
Core Reactivity Profile
The reactivity of tert-butyl methyl sulfide is primarily centered around the sulfur atom and the adjacent carbon atoms. Key transformations include oxidation, dealkylation, and reactions with strong acids and bases.
The sulfur atom in tert-butyl methyl sulfide can be readily oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone. The selective oxidation to the sulfoxide is a particularly useful transformation.
A reported method for the selective oxidation of sulfides to sulfoxides utilizes tert-butylnitrite as the oxidant in the presence of an iron(III) nitrate (B79036) catalyst.[4]
To a 25 mL glass tube, add tert-butyl methyl sulfide, tert-butylnitrite, Fe(NO₃)₃·9H₂O, and acetonitrile.
Stir the mixture at 60 °C for 18 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297).
The product can be analyzed by gas chromatography.
For isolation, the residue can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Note: While the provided reference does not specifically list tert-butyl methyl sulfide as a substrate, the protocol is applicable to a range of dialkyl sulfides.[4]
Reduction of tert-Butyl Methyl Sulfoxide
The sulfoxide can be reduced back to the sulfide using various reducing agents. A general and efficient method involves the use of phenylsilane (B129415) catalyzed by a manganese complex.
In a flask, combine tert-butyl methyl sulfoxide and the manganese catalyst in toluene.
Add phenylsilane to the mixture.
Stir the reaction mixture at 100-110 °C.
Monitor the reaction progress by TLC or GC.
Upon completion, the product can be purified by silica gel column chromatography.
A 74% yield for the reduction of tert-butyl methyl sulfoxide using phenylsilane and dimanganese decacarbonyl in toluene at 100 °C for 16 hours has been reported.[5]
Dealkylation Reactions
An oxidative S-dealkylation of mercapto tert-butyl sulfides using N-bromosuccinimide (NBS) in acetonitrile has been reported to yield 3H-1,2-benzodithioles. This suggests that the tert-butyl group can be removed under oxidative conditions.
General Reaction Scheme: Ar-S-C(CH₃)₃ + NBS → [Ar-S-Br] → Further reactions
Further research is needed to adapt this methodology for the specific dealkylation of tert-butyl methyl sulfide to potentially yield methanethiol (B179389) derivatives.
Reactivity with Acids
Thioethers can be protonated by strong acids to form sulfonium (B1226848) salts. The stability and subsequent reactivity of these salts depend on the structure of the thioether and the nature of the acid. In the case of tert-butyl methyl sulfide, the bulky tert-butyl group may influence the accessibility of the sulfur lone pairs for protonation. Under strongly acidic conditions and elevated temperatures, cleavage of the C-S bond is possible, likely proceeding through a mechanism involving the formation of a stable tert-butyl cation.
The protons on the methyl group of tert-butyl methyl sulfide are weakly acidic. Strong bases, such as n-butyllithium, can deprotonate at this position to form an α-lithio sulfide. This carbanion can then be used as a nucleophile in subsequent reactions.
The tert-butyl group is a common motif in many pharmaceutical compounds, often incorporated to enhance metabolic stability or to act as a steric shield.[6] However, it can also be a site of metabolism by cytochrome P450 enzymes.[6] Understanding the reactivity of tert-butyl sulfides is crucial for predicting metabolic pathways and designing more stable drug candidates.
Pregnane X Receptor (PXR) Signaling Pathway
The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the metabolism of xenobiotics, including many drugs.[7] Activation of PXR leads to the increased expression of drug-metabolizing enzymes and transporters. While tert-butyl methyl sulfide itself has not been extensively studied as a PXR activator, structurally related compounds, such as 3-tert-butylphenyl methyl sulfide, are known to interact with this receptor.[7] This suggests that molecules containing the tert-butyl sulfide moiety could potentially modulate PXR activity, a critical consideration in drug-drug interactions and overall drug efficacy.
Caption: Pregnane X Receptor (PXR) signaling pathway activation by a xenobiotic.
Experimental Workflows
The following diagram illustrates a typical workflow for studying the reactivity of tert-butyl methyl sulfide.
Caption: A generalized experimental workflow for chemical reactions involving tert-butyl methyl sulfide.
Conclusion
tert-Butyl methyl sulfide exhibits a rich and varied reactivity profile, making it a versatile tool for synthetic chemists and a compound of interest for drug development professionals. Its susceptibility to oxidation provides a straightforward entry into sulfoxide chemistry, while its potential for dealkylation and α-functionalization opens avenues for further molecular elaboration. As research continues to uncover the nuances of its chemical behavior and its interactions with biological systems, the utility of tert-butyl methyl sulfide in both academic and industrial settings is poised to expand. This guide serves as a foundational resource to facilitate and inspire future investigations into this intriguing molecule.
An In-depth Technical Guide on the Discovery and History of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of tert-butyl methyl sulfide (B99878)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of tert-butyl methyl sulfide (B99878) (tBMS). While the exact historical moment of its first synthesis is not definitively documented, its conceptualization is intrinsically linked to the development of the Williamson ether synthesis in the mid-19th century and the first preparation of its precursor, tert-butanethiol, in 1890. This document details the likely historical synthetic routes, provides modern experimental protocols, and presents a thorough characterization of the compound, including its physicochemical and spectroscopic properties.
Introduction
tert-Butyl methyl sulfide, systematically named 2-methyl-2-(methylthio)propane, is a volatile, colorless liquid with a characteristic unpleasant odor. As a thioether, it contains a sulfur atom bonded to a tert-butyl group and a methyl group. This structure imparts specific chemical properties that have found utility in various industrial applications, notably as an additive in Liquefied Petroleum Gas (LPG) refining due to its high sulfur content. Beyond its industrial use, tert-butyl methyl sulfide and its derivatives, such as tert-butyl methyl sulfoxide, serve as valuable reagents in organic synthesis. This guide aims to provide a detailed account of its scientific journey, from its likely discovery to its modern-day characterization and applications.
Discovery and Historical Context
The discovery of tert-butyl methyl sulfide is not marked by a single, celebrated publication but rather can be inferred from the chronological development of synthetic organic chemistry in the 19th century.
The Precedent: Williamson Ether Synthesis
The intellectual framework for the synthesis of thioethers was established by Alexander Williamson's development of the Williamson ether synthesis in 1850. This reaction, involving the SN2 reaction of an alkoxide with an alkyl halide, provided a general method for the formation of ethers.[1][2][3] Organic chemists of the era quickly recognized that this principle could be extended to sulfur analogs, leading to the synthesis of thioethers (sulfides) from thiolates and alkyl halides.[4]
The Missing Piece: The Advent of tert-Butanethiol
The synthesis of tert-butyl methyl sulfide was contingent upon the availability of a suitable tert-butyl sulfur precursor. The first documented synthesis of tert-butanethiol (tert-butyl mercaptan) was achieved by Leonard Dobbin in 1890.[5] Dobbin's work on the reactions of zinc sulfide with alkyl halides opened the door to the preparation of a variety of thiols, including the sterically hindered tert-butanethiol.[5]
Given the established knowledge of the Williamson synthesis for thioethers, it is highly probable that the first synthesis of tert-butyl methyl sulfide was accomplished shortly after 1890 by reacting a salt of tert-butanethiol with a methylating agent, such as methyl iodide.
Physicochemical Properties
A summary of the key physical and chemical properties of tert-butyl methyl sulfide is presented in the table below for easy reference.
Synthesis of tert-Butyl Methyl Sulfide: Experimental Protocols
The most common and historically relevant method for the synthesis of tert-butyl methyl sulfide is the Williamson thioether synthesis. Below are detailed protocols for the preparation of the necessary precursors and the final product.
Preparation of Sodium tert-Butylthiolate
The reaction involves the deprotonation of tert-butanethiol to form the corresponding thiolate.
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF to create a slurry.
Cool the flask in an ice bath.
Slowly add a solution of tert-butanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete deprotonation. The resulting solution of sodium tert-butylthiolate is used directly in the next step.
Williamson Synthesis of tert-Butyl Methyl Sulfide
This step involves the SN2 reaction between the in situ generated sodium tert-butylthiolate and a methylating agent.
Application Notes and Protocols for the Synthesis of tert-Butyl Methyl Sulfide from tert-Butyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl sulfide (B99878) via the reduct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl sulfide (B99878) via the reduction of its corresponding sulfoxide (B87167). The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Herein, we compare several contemporary methods for this conversion, presenting quantitative data, detailed experimental procedures, and a generalized experimental workflow to guide researchers in selecting and performing this synthesis efficiently and safely.
Introduction to Sulfoxide Reduction
The deoxygenation of sulfoxides is a key reaction in organosulfur chemistry. Tert-butyl methyl sulfoxide serves as a common starting material, and its conversion to tert-butyl methyl sulfide is often necessary during multi-step synthetic campaigns. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and scalability. A variety of reagent systems have been developed, ranging from classic phosphorus-based reagents to modern metal-catalyzed methods. This guide focuses on practical and high-yielding protocols suitable for a research and development laboratory setting.
Comparative Analysis of Reduction Methodologies
Several reagent systems are effective for the reduction of tert-butyl methyl sulfoxide. The following table summarizes the performance of selected modern methods based on literature data for dialkyl sulfoxides, providing a basis for method selection.
This method is extremely rapid, proceeds at room temperature, and is highly chemoselective, tolerating a wide variety of sensitive functional groups.[1][5]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl methyl sulfoxide (1.0 mmol, 1.0 equiv) and triphenylphosphine (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).
To the stirred solution at room temperature, add thionyl chloride (0.5 mmol, 0.5 equiv) dropwise.
Stir the reaction mixture at room temperature for 10-30 minutes.
Monitor the reaction by TLC or GC until the starting material is consumed.
Upon completion, quench the reaction with 10 mL of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and remove the solvent in vacuo.
The resulting crude product contains tert-butyl methyl sulfide and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired sulfide.
Visualized Workflow and Relationships
The following diagrams illustrate the logical flow of the synthesis and the chemical transformation.
Caption: General experimental workflow for chemical synthesis.
Caption: Overall reduction of tert-butyl methyl sulfoxide.
Application Notes and Protocols: Tert-Butyl Methyl Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl methyl sulfide (B99878) is a versatile and economically significant building block in modern organic synthesis. Its unique structura...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl sulfide (B99878) is a versatile and economically significant building block in modern organic synthesis. Its unique structural features, particularly the sterically demanding tert-butyl group, offer distinct reactivity and selectivity in a variety of chemical transformations. These application notes provide a detailed overview of its utility, complete with experimental protocols for key applications, quantitative data summaries, and workflow diagrams to guide researchers in leveraging this reagent for the synthesis of complex molecules, including pharmaceutical intermediates.
Oxidation to Tert-Butyl Methyl Sulfoxide (B87167): A Versatile Intermediate
The oxidation of tert-butyl methyl sulfide to its corresponding sulfoxide is a fundamental transformation, yielding a valuable intermediate for further synthetic manipulations. The resulting tert-butyl methyl sulfoxide can be employed in the synthesis of other sulfinyl-containing compounds, such as sulfinic acid amides and esters, and for the α-sulfenylation of carbonyl compounds.[1]
Application: Synthesis of Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical process in organic synthesis, as sulfoxides are important intermediates in the production of various biologically active molecules.[2] A robust and selective method involves the use of tert-butylnitrite as an oxidant, catalyzed by an iron(III) salt under mild conditions.[2]
Table 1: Oxidation of Various Sulfides to Sulfoxides using Tert-Butylnitrite and Fe(NO₃)₃·9H₂O [2]
Entry
Substrate (Sulfide)
Product (Sulfoxide)
Yield (%)
1
Thioanisole
Methyl phenyl sulfoxide
70
2
4-Methylthioanisole
4-Methylphenyl methyl sulfoxide
75
3
4-Chlorothioanisole
4-Chlorophenyl methyl sulfoxide
68
4
4-Nitrothioanisole
4-Nitrophenyl methyl sulfoxide
65
5
Diphenyl sulfide
Diphenyl sulfoxide
72
6
Dibenzyl sulfide
Dibenzyl sulfoxide
80
7
Tert-butyl methyl sulfide
Tert-butyl methyl sulfoxide
65
8
Diallyl sulfide
Diallyl sulfoxide
78
Experimental Protocol: Oxidation of Tert-Butyl Methyl Sulfide
To a 25 mL glass tube, add tert-butyl methyl sulfide (1.0 mmol, 104.2 mg), acetonitrile (5.0 mL), and Fe(NO₃)₃·9H₂O (0.20 mmol, 80.8 mg).
To the stirred mixture, add tert-butylnitrite (3.0 mmol, 309.4 mg).
Seal the tube and stir the reaction mixture at 60 °C for 18 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
The product can be analyzed by gas chromatography (GC) by comparing the retention time with an authentic sample.
For isolation, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford tert-butyl methyl sulfoxide.
Caption: Workflow for the oxidation of tert-butyl methyl sulfide.
Corey-Chaykovsky Reaction: Synthesis of Epoxides
Tert-butyl methyl sulfide serves as a precursor to a sulfonium (B1226848) ylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[3][4] This reaction is a powerful tool for the construction of three-membered rings. The first step involves the formation of a sulfonium salt by alkylating the sulfide, which is then deprotonated in situ to generate the reactive ylide.
Application: Epoxidation of Carbonyl Compounds
The Corey-Chaykovsky reaction provides a reliable method for converting carbonyl compounds into their corresponding epoxides. The use of a tert-butyl substituted sulfonium ylide can influence the stereochemical outcome of the reaction.
Table 2: Representative Yields for the Corey-Chaykovsky Epoxidation [5][6]
Entry
Carbonyl Substrate
Sulfonium Ylide Precursor
Base
Product
Yield (%)
1
Cyclohexanone
Trimethylsulfonium iodide
NaH
1-Oxa-spiro[2.5]octane
>90
2
Benzaldehyde
Trimethylsulfonium iodide
NaH
2-Phenyloxirane
85
3
Acetophenone
Trimethylsulfonium iodide
NaH
2-Methyl-2-phenyloxirane
80
4
4-tert-Butylcyclohexanone
Trimethylsulfonium iodide
t-BuOK
4-tert-Butyl-1-oxa-spiro[2.5]octane
88
5
Isovaleraldehyde
Dimethylsulfonium methylide
NaH
2-Isobutyl-oxirane
90
Experimental Protocol: Corey-Chaykovsky Epoxidation using a Tert-Butyl Substituted Ylide
Part A: Synthesis of Tert-butyl(dimethyl)sulfonium Iodide
Materials:
Tert-butyl methyl sulfide
Methyl iodide (CH₃I)
Anhydrous diethyl ether
Procedure:
In a fume hood, dissolve tert-butyl methyl sulfide (1.0 equiv) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the solution in an ice bath.
Slowly add methyl iodide (1.1 equiv) to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The sulfonium salt will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield tert-butyl(dimethyl)sulfonium iodide.
Part B: Epoxidation of a Ketone
Materials:
Tert-butyl(dimethyl)sulfonium iodide
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equiv) and wash with anhydrous hexanes to remove the mineral oil.
Add anhydrous DMSO via syringe and stir the suspension.
In a separate flask, dissolve tert-butyl(dimethyl)sulfonium iodide (1.1 equiv) in anhydrous DMSO.
Slowly add the sulfonium salt solution to the sodium hydride suspension at room temperature. The mixture will turn milky as the ylide forms.
After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.
Add a solution of the ketone (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the epoxide.
Caption: Pathway for the Corey-Chaykovsky epoxidation.
α-Sulfenylation of Carbonyl Compounds
Tert-butyl methyl sulfoxide, readily prepared from the sulfide, can be utilized as a reagent for the α-sulfenylation of carbonyl compounds. This reaction introduces a thiomethyl group at the α-position of a ketone or ester, providing access to valuable synthetic intermediates.
Application: Synthesis of α-Thiomethyl Carbonyl Compounds
The α-sulfenylation of carbonyl compounds is a key transformation for the synthesis of molecules with applications in pharmaceuticals and materials science. The use of tert-butyl methyl sulfoxide offers a convenient and efficient method for this purpose.[1]
Experimental Protocol: α-Sulfenylation of a Ketone Enolate
In a flame-dried flask under a nitrogen atmosphere, dissolve tert-butyl methyl sulfoxide (1.0 equiv) in anhydrous DCM.
Add acetic acid (1.0 equiv) followed by N-bromosuccinimide (2.0 equiv).
Stir the mixture at room temperature for 10 minutes to generate the activated sulfinylating agent.
Enolate Formation and Sulfenylation:
In a separate flame-dried flask under nitrogen, dissolve the ketone substrate (1.0 equiv) in anhydrous THF.
Cool the solution to -78 °C.
Slowly add a solution of LDA (1.1 equiv) in THF.
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
Add the pre-activated tert-butyl methyl sulfoxide solution to the enolate solution at -78 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work-up and Purification:
Quench the reaction with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by column chromatography to yield the α-thiomethyl carbonyl compound.
Caption: Logical flow for the α-sulfenylation of ketones.
Application in Drug Discovery: Synthesis of PXR Inhibitors
Aromatic derivatives of tert-butyl methyl sulfide, such as 3-tert-butylphenyl methyl sulfide, are valuable building blocks in medicinal chemistry. They serve as precursors for the synthesis of potent and selective inhibitors of the Pregnane (B1235032) X Receptor (PXR).[7] PXR is a nuclear receptor that regulates the metabolism of various drugs, and its inhibition can prevent adverse drug-drug interactions.[8] The antagonist SPA70 is a notable example of a PXR inhibitor whose scaffold is based on a substituted (tert-butyl)phenyl group.[9]
Application: Precursor to PXR Antagonist SPA70 Scaffold
The synthesis of PXR modulators often involves the construction of a substituted bi-aryl or aryl-heteroaryl scaffold. The 4-(tert-butyl)phenyl moiety is a key structural feature in the potent PXR antagonist SPA70.[7][9] While the direct synthesis of SPA70 from 3-tert-butylphenyl methyl sulfide is not explicitly detailed as a one-step process, the latter serves as a readily available starting material for the elaboration of the required substituted aromatic core. A plausible synthetic route would involve the conversion of the methyl sulfide to a more versatile functional group, such as a sulfone, which can then participate in cross-coupling reactions to build the complex scaffold of SPA70.
Table 3: Biological Activity of PXR Modulators [9]
A representative synthesis of the core of SPA70 would involve the preparation of 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one, a key intermediate. This can be achieved from 4-(tert-butyl)thiophenol, which is closely related to tert-butylphenyl methyl sulfide.
S-alkylation: React 4-(tert-butyl)thiophenol with chloroacetone in the presence of a base like potassium carbonate in acetone to yield 1-((4-(tert-butyl)phenyl)thio)propan-2-one.
Oxidation: Oxidize the resulting sulfide to the corresponding sulfone, 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one, using an oxidizing agent such as m-CPBA or Oxone® in a suitable solvent like dichloromethane.
Coupling: This key sulfone intermediate can then be coupled with an appropriate azide (B81097) precursor to form the triazole ring of the SPA70 scaffold.[4]
Caption: Conceptual synthetic pathway to the SPA70 scaffold.
Conclusion
Tert-butyl methyl sulfide is a valuable and versatile building block in organic synthesis with a growing number of applications. Its utility in the preparation of key intermediates such as sulfoxides and sulfonium ylides, and its role in the synthesis of complex, biologically active molecules like PXR inhibitors, underscore its importance to the research and drug development communities. The protocols and data presented herein provide a comprehensive resource for chemists seeking to employ this reagent in their synthetic endeavors.
Application Note: Tert-Butyl Methyl Sulfide in Petrochemical Processing
Introduction This document addresses the topic of tert-Butyl methyl sulfide (B99878) (TBMS) and its purported use in the refining of liquefied petroleum gas (LPG). An analysis of available scientific literature and indus...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This document addresses the topic of tert-Butyl methyl sulfide (B99878) (TBMS) and its purported use in the refining of liquefied petroleum gas (LPG). An analysis of available scientific literature and industry documentation reveals a significant discrepancy between commercial claims and established refining practices. While some chemical suppliers describe TBMS as an additive for adjusting sulfur content in LPG, the overwhelming body of evidence indicates that the primary goal of LPG refining is the removal of sulfur compounds. Scientific studies identify TBMS not as an additive to LPG, but as a compound that can be formed during the processing of C4 streams (a component of LPG) for the production of gasoline additives like methyl tert-butyl ether (MTBE).
This application note clarifies the role of sulfur compounds in LPG, explains the context in which tert-Butyl methyl sulfide is formed, and provides a logical framework for understanding these processes.
Sulfur in Liquefied Petroleum Gas (LPG): A Contaminant and an Odorant
LPG, which primarily consists of propane (B168953) and butane, is a widely used fuel. In its natural state, it is odorless. The refining process for LPG focuses on removing impurities, including sulfur compounds, to ensure it is non-corrosive and environmentally friendly when combusted.[1][2] The process of removing sulfur compounds is known as "sweetening."[1]
However, for safety reasons, a sulfur-containing compound is deliberately added to LPG in small, controlled amounts after refining. This process is called odorization, and it gives the gas a distinct, unpleasant smell that allows for the easy detection of leaks. The most commonly used odorant for LPG is ethyl mercaptan.[3][4] Other sulfur compounds like tert-Butyl mercaptan (TBM) are used in natural gas odorization.[5][6] The addition of a sulfide like tert-Butyl methyl sulfide for odorization or to meet sulfur specifications is not a documented standard practice.
Tert-Butyl Methyl Sulfide: Formation in C4 Stream Processing
While not intentionally added to LPG, tert-Butyl methyl sulfide has been identified as a compound that is "newly formed" during certain refining processes.[7] Specifically, its formation is associated with the processing of C4 streams (containing butanes and butenes) that are used as feedstock for the production of methyl tert-butyl ether (MTBE), a gasoline octane (B31449) booster.[7][8][9]
The formation occurs through a process called thioetherification, where thiols (mercaptans) present in the C4 feedstock react with butenes.[7] This indicates that tert-Butyl methyl sulfide is a reaction byproduct in a process related to, but distinct from, the production of finished LPG fuel. The C4 stream used for MTBE production can be sourced from an LPG stream, which may be the origin of the association between TBMS and "LPG refining."[7][10][11]
The logical workflow for the formation of tert-Butyl methyl sulfide in this context is as follows:
Formation of tert-Butyl methyl sulfide in a refinery context.
Data on Relevant Compounds and Processes
While there is no quantitative data available for the application of tert-Butyl methyl sulfide as an additive in LPG refining, the following table summarizes the properties of relevant compounds discussed.
Compound
CAS Number
Molecular Formula
Boiling Point (°C)
Primary Role in Petrochemical Industry
tert-Butyl methyl sulfide
6163-64-0
C₅H₁₂S
101-102
Byproduct in MTBE synthesis; Intermediate for organic synthesis[12]
Given the evidence, providing a protocol for the addition of tert-Butyl methyl sulfide to LPG would be scientifically unfounded. Instead, a more relevant protocol for a researcher in this field would be the detection and quantification of tert-Butyl methyl sulfide in C4 streams or MTBE products .
Experimental Protocol: Detection of TBMS in MTBE
Objective: To identify and quantify the presence of tert-Butyl methyl sulfide and other sulfur compounds in a sample of Methyl tert-butyl ether (MTBE).
Methodology: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD). This method is highly selective and sensitive to sulfur compounds.
Procedure:
Sample Preparation:
Obtain a representative sample of MTBE from the production stream.
No special preparation is typically needed, but the sample should be free of particulate matter.
Instrumentation (based on a typical setup):
Gas Chromatograph: Agilent GC equipped with a PONA column (or similar capillary column suitable for hydrocarbon analysis).
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
GC-SCD Analysis:
Inject a small, precise volume of the MTBE sample into the GC inlet.
The sample is vaporized and carried through the column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.
As sulfur-containing compounds elute from the column, they enter the SCD. In the detector, they are combusted in an ozone-rich atmosphere, which produces a chemiluminescent reaction.
The light emitted is detected by a photomultiplier tube, generating a signal that is proportional to the amount of sulfur.
Data Analysis:
Identify the peak corresponding to tert-Butyl methyl sulfide by comparing its retention time to that of a known standard.
Quantify the concentration of TBMS by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
The following workflow illustrates the analytical process:
Workflow for the detection of TBMS in MTBE.
Conclusion
The assertion that tert-Butyl methyl sulfide is used as an additive in LPG refining to adjust sulfur content is not supported by scientific evidence or established industry practices. The primary role of sulfur management in LPG production is the removal of sulfur compounds, followed by the addition of an odorant, typically ethyl mercaptan, for safety. Tert-Butyl methyl sulfide is more accurately characterized as a byproduct formed during the processing of C4 streams for the synthesis of MTBE. Therefore, research and development efforts should be focused on the detection and management of this compound as an impurity in related process streams rather than its application as an additive to finished LPG.
Application Notes and Protocols for the Analytical Identification of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the identification and quantification of tert-Butyl methyl sulfide (B99878) using common analytic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of tert-Butyl methyl sulfide (B99878) using common analytical techniques. The protocols are intended to serve as a guide for researchers in various fields, including environmental analysis, food science, and chemical manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of tert-Butyl methyl sulfide.
Application Note
GC-MS offers high sensitivity and selectivity for the analysis of tert-Butyl methyl sulfide, even in complex matrices. The method relies on the separation of the analyte from other components in a sample based on its volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for tert-Butyl methyl sulfide, which serves as a "fingerprint" for its confident identification. For enhanced sensitivity, especially in trace analysis, pre-concentration techniques such as purge and trap or solid-phase microextraction (SPME) can be employed.
A study on the qualitative and quantitative analysis of organic sulfides in methyl tert-butyl ether (MTBE) utilized GC-MS to identify and quantify various sulfur compounds, including methyl tert-butyl sulfide.[1] For the analysis of volatile sulfur compounds in gaseous samples, a method involving solid-phase microextraction (SPME) coupled with GC-MS has been developed, demonstrating good linearity and low detection limits for various sulfides.[2][3]
Experimental Protocol: Purge and Trap GC-MS for Water Samples
This protocol is adapted from methodologies used for the analysis of volatile organic compounds in aqueous matrices.[4][5]
1. Sample Preparation:
Collect water samples in 40 mL vials with zero headspace.
If required, add a dechlorinating agent.
Add a known amount of an appropriate internal standard (e.g., deuterated tert-Butyl methyl sulfide, if available, or another volatile sulfur compound not present in the sample).
2. Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Purge and Trap concentrator.
3. GC-MS Conditions:
Parameter
Value
GC Column
DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent)
Inlet Temperature
250 °C
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
35 °C (hold for 5 min), ramp at 10 °C/min to 180 °C (hold for 5 min)
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 35-200
Scan Mode
Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
4. Purge and Trap Parameters:
Parameter
Value
Purge Gas
Nitrogen
Purge Flow
40 mL/min
Purge Time
11 min
Purge Temperature
40 °C
Trap
Tenax/Silica Gel/Charcoal or equivalent
Desorb Time
2 min
Desorb Temperature
250 °C
5. Data Analysis:
Identify tert-Butyl methyl sulfide by its retention time and mass spectrum.
The mass spectrum of tert-Butyl methyl sulfide is characterized by a molecular ion peak (M+) at m/z 104 and major fragment ions at m/z 89, 57, and 41.
For quantitative analysis, create a calibration curve using standards of known concentrations.
Caption: Workflow for the analysis of tert-Butyl methyl sulfide by Purge and Trap GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in tert-Butyl methyl sulfide.
Application Note
¹H NMR spectroscopy of tert-Butyl methyl sulfide is expected to show two distinct signals corresponding to the nine equivalent protons of the tert-butyl group and the three equivalent protons of the methyl group. The integration of these signals will be in a 9:3 ratio. ¹³C NMR will show signals for the quaternary carbon and the methyl carbon of the tert-butyl group, as well as the methyl carbon attached to the sulfur atom. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom. NMR is primarily a qualitative technique for structural confirmation, but quantitative NMR (qNMR) can be used with an appropriate internal standard.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
Dissolve 5-10 mg of tert-Butyl methyl sulfide in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (B1202638) (TMS).
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
A 300 MHz or higher field NMR spectrometer.
3. NMR Acquisition Parameters:
Parameter
¹H NMR
¹³C NMR
Solvent
CDCl₃
CDCl₃
Frequency
300 MHz
75 MHz
Temperature
Room Temperature (24 ± 1 °C)
Room Temperature (24 ± 1 °C)
Pulse Program
Standard single pulse
Proton-decoupled single pulse
Number of Scans
16
1024
Relaxation Delay
1 s
2 s
Spectral Width
-2 to 12 ppm
-20 to 220 ppm
Referencing
TMS at 0.00 ppm
CDCl₃ at 77.16 ppm
4. Data Analysis:
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Assign the peaks based on their chemical shifts and multiplicities.
Expected Spectral Data
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity
¹H NMR
~1.3
Singlet (9H, -C(CH₃)₃)
~2.1
Singlet (3H, -SCH₃)
¹³C NMR
~45
(-C(CH₃)₃)
~31
(-C(CH₃)₃)
~13
(-SCH₃)
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Caption: General workflow for NMR analysis of tert-Butyl methyl sulfide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on the absorption of infrared radiation.
Application Note
The FTIR spectrum of tert-Butyl methyl sulfide will exhibit characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. Key expected absorptions include C-H stretching vibrations from the methyl and tert-butyl groups, C-H bending vibrations, and potentially a weak C-S stretching vibration. The absence of other strong characteristic bands (e.g., O-H, C=O) can also be used to confirm the purity of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing liquid samples with minimal sample preparation.
1. Sample Preparation:
No specific preparation is required for a neat liquid sample.
2. Instrumentation:
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
3. FTIR Acquisition Parameters:
Parameter
Value
Mode
Attenuated Total Reflectance (ATR)
Spectral Range
4000 - 400 cm⁻¹
Resolution
4 cm⁻¹
Number of Scans
16 - 32
4. Data Acquisition and Analysis:
Record a background spectrum of the clean, empty ATR crystal.
Place a drop of tert-Butyl methyl sulfide onto the ATR crystal, ensuring complete coverage.
Acquire the sample spectrum.
The instrument software will automatically generate the absorbance spectrum.
Identify the characteristic absorption bands and compare them to reference spectra if available.
Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
2960 - 2850
C-H stretch
Alkyl (tert-butyl and methyl)
1470 - 1450
C-H bend
Alkyl
1390 - 1365
C-H bend
tert-Butyl (umbrella mode)
700 - 600
C-S stretch
Sulfide
Caption: Workflow for the analysis of tert-Butyl methyl sulfide using ATR-FTIR.
Application Note: 1H NMR Analysis of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl methy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl methyl sulfide (B99878). It includes expected chemical shifts, splitting patterns, and integration values. A standard operating procedure for sample preparation and data acquisition using a typical high-field NMR spectrometer is also presented. This information is critical for the structural elucidation and purity assessment of tert-Butyl methyl sulfide in research and drug development settings.
Introduction
Tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is a simple organosulfur compound with the chemical formula C5H12S.[1][2] Its structural simplicity makes it an excellent model for understanding the influence of a bulky tert-butyl group and a sulfur atom on the chemical environment of adjacent protons in 1H NMR spectroscopy. Accurate spectral analysis is essential for confirming the identity and purity of this compound in various chemical applications.
Chemical Structure
The structure of tert-Butyl methyl sulfide consists of a tert-butyl group and a methyl group attached to a central sulfur atom.
Structure:
(CH₃)₃CSCH₃
Predicted 1H NMR Spectrum
The 1H NMR spectrum of tert-Butyl methyl sulfide is expected to show two distinct signals corresponding to the two different types of protons in the molecule: the nine equivalent protons of the tert-butyl group and the three equivalent protons of the methyl group.
Due to the symmetry of the tert-butyl group, all nine methyl protons are chemically equivalent and will therefore resonate at the same frequency, producing a single sharp signal. The three protons of the methyl group attached to the sulfur are also equivalent and will produce another distinct singlet. As there are no adjacent, non-equivalent protons to either group, no spin-spin splitting is expected.
Data Presentation
The expected 1H NMR spectral data for tert-Butyl methyl sulfide is summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
Assignment
Chemical Shift (δ) (ppm)
Splitting Pattern
Integration
(CH₃)₃C-
~1.3
Singlet
9H
-SCH₃
~2.1
Singlet
3H
Note: The exact chemical shifts may vary slightly depending on the solvent used and the concentration of the sample.
Experimental Protocol
This protocol outlines the steps for preparing a sample of tert-Butyl methyl sulfide and acquiring its 1H NMR spectrum.
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
Sample Preparation:
Sample Weighing: Accurately weigh approximately 5-25 mg of tert-Butyl methyl sulfide into a clean, dry vial.[6]
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][6] Gently swirl the vial to ensure the sample is completely dissolved.
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3] The final liquid column height in the tube should be approximately 4-5 cm.[5]
Capping: Securely cap the NMR tube.
Instrumental Analysis (Example using a Bruker Spectrometer):
Login and Sample Insertion: Log in to the spectrometer software. Eject the standard sample and carefully insert the prepared sample into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample in the magnet.
Experiment Setup:
Create a new dataset with a unique name.
Select a standard 1H NMR experiment (e.g., 'zg30' pulse program).
Specify the solvent as CDCl₃.
Spectrometer Optimization:
Locking: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent.
Tuning and Matching: The probe should be automatically tuned and matched for the ¹H frequency.
Shimming: Perform an automatic shimming routine (e.g., 'topshim') to optimize the magnetic field homogeneity.
Acquisition Parameters:
Number of Scans (ns): Set to a suitable number, typically 8 or 16 for a concentrated sample.
Receiver Gain (rg): Use an automatic receiver gain setting ('rga').
Acquisition: Start the acquisition by typing 'zg'.
Data Processing:
Fourier Transform: After the acquisition is complete, perform a Fourier transform by typing 'efp'.
Phasing: Automatically phase the spectrum ('apk'). Manual phase correction may be necessary to obtain a flat baseline.
Baseline Correction: Apply a baseline correction to the spectrum.
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.
Integration: Integrate the signals to determine the relative ratios of the protons.
Peak Picking: Identify and label the chemical shifts of the peaks.
Mandatory Visualization
The following diagram illustrates the logical workflow for acquiring the 1H NMR spectrum of tert-Butyl methyl sulfide.
Caption: Workflow for 1H NMR Spectrum Acquisition.
Application Notes & Protocols: Mass Spectrometry Analysis of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl methyl sulfide (B99878) is a volatile organosulfur compound that is relevant in various fields, from the analysis of petroleum produ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl sulfide (B99878) is a volatile organosulfur compound that is relevant in various fields, from the analysis of petroleum products to environmental monitoring. Its detection and quantification are crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of tert-butyl methyl sulfide. These application notes provide a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols and data interpretation guidelines.
Mass Spectrometry Data
The mass spectrum of tert-butyl methyl sulfide is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions are summarized in the table below. This data is essential for the identification and quantification of the compound in complex matrices.
Parameter
Value
Molecular Formula
C₅H₁₂S
Molecular Weight
104.21 g/mol
CAS Number
6163-64-0
Electron Ionization Mass Spectrum Data
The following table summarizes the major ions observed in the electron ionization mass spectrum of tert-butyl methyl sulfide. The relative abundance is normalized to the base peak (most abundant ion).
Mass-to-Charge Ratio (m/z)
Ion Formula
Proposed Fragment
Relative Abundance (%)
104
[C₅H₁₂S]⁺•
Molecular Ion
20
89
[C₄H₉S]⁺
[M - CH₃]⁺
100 (Base Peak)
57
[C₄H₉]⁺
[M - SCH₃]⁺
85
41
[C₃H₅]⁺
[C₄H₉ - CH₄]⁺
60
Experimental Protocols
This section outlines a detailed protocol for the analysis of tert-butyl methyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established procedures for the analysis of volatile sulfur compounds in complex matrices, such as those outlined in ASTM D5623.[1][2]
For the analysis of volatile compounds like tert-butyl methyl sulfide from liquid samples (e.g., water, gasoline), headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.
Place a known volume of the liquid sample (e.g., 5 mL) into an SPME vial.
If required, add a salting-out agent (e.g., NaCl) to enhance the partitioning of the analyte into the headspace.
Seal the vial with a septum cap.
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
Gas Chromatograph equipped with a split/splitless injector
Mass Spectrometer (capable of electron ionization)
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
Parameter
Setting
Injector Temperature
250°C
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program
Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes
Transfer Line Temperature
280°C
Mass Spectrometer Conditions:
Parameter
Setting
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Ion Source Temperature
230°C
Quadrupole Temperature
150°C
Scan Mode
Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for Quantification
m/z 89 (quantifier), m/z 57 and 104 (qualifiers)
Quantitative Analysis Performance
The following table presents typical performance characteristics for the quantitative analysis of volatile sulfur compounds using GC-based methods. These values can serve as a benchmark for method validation.
The following diagram illustrates the general workflow for the GC-MS analysis of tert-butyl methyl sulfide from a liquid sample.
Caption: GC-MS analysis workflow for tert-Butyl methyl sulfide.
Electron Ionization Fragmentation Pathway
The fragmentation of tert-butyl methyl sulfide upon electron ionization is primarily driven by the stability of the resulting carbocations. The following diagram illustrates the main fragmentation pathway.
Caption: EI fragmentation of tert-Butyl methyl sulfide.
Application Note and Protocol: Gas Chromatography Analysis of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the analysis of tert-Butyl methyl sulfide (B99878) using gas chromatography (GC). The methodologies outlined...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of tert-Butyl methyl sulfide (B99878) using gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of volatile sulfur compounds in various matrices.
Introduction
tert-Butyl methyl sulfide is a volatile sulfur compound that can be present as an impurity in various products or used as an intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research applications. Gas chromatography is a highly effective technique for the separation and quantification of volatile compounds like tert-butyl methyl sulfide. This application note details the instrumental setup, sample preparation, and analytical parameters for its determination. For sensitive and selective detection, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is recommended. Alternatively, a Mass Spectrometer (MS) can be used for both quantification and confirmation of the analyte's identity.
Experimental Protocols
2.1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
For liquid samples where tert-Butyl methyl sulfide is present at part-per-million (ppm) levels or higher, a direct injection following dilution may be sufficient.
Protocol:
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
Dilute to the mark with a suitable solvent (e.g., methanol, hexane).
Vortex the solution to ensure homogeneity.
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC analysis.
2.1.2. Solid or Semi-Solid Samples
For solid or semi-solid matrices, headspace solid-phase microextraction (HS-SPME) is a suitable technique for extracting volatile compounds.
Protocol:
Weigh a representative portion of the sample (e.g., 1-5 g) into a 20 mL headspace vial.
Add a known amount of a suitable solvent or matrix modifier if necessary to facilitate the release of volatiles.
Seal the vial with a PTFE/silicone septum.
Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
2.2. Standard Preparation
Protocol:
Prepare a stock standard solution of tert-Butyl methyl sulfide (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Transfer the calibration standards to 2 mL autosampler vials.
Gas Chromatography Method
The following table summarizes the recommended GC conditions for the analysis of tert-Butyl methyl sulfide. These are typical parameters and may require optimization based on the specific instrument and application.
Parameter
Value
Gas Chromatograph
Agilent 7890 GC or equivalent
Column
Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar low-bleed sulfur-specific column
Carrier Gas
Helium, constant flow at 2.0 mL/min
Inlet
Split/Splitless
Inlet Temperature
250 °C
Injection Volume
1 µL
Split Ratio
10:1 (can be adjusted based on concentration)
Oven Temperature Program
40 °C (hold for 5 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Detector
Sulfur Chemiluminescence Detector (SCD), Pulsed Flame Photometric Detector (PFPD), or Mass Spectrometer (MS)
SCD Temperature
800 °C
MS Transfer Line Temp.
280 °C
MS Ion Source Temp.
230 °C
MS Quadrupole Temp.
150 °C
MS Mode
Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity
Quantitative Data
The following table presents expected quantitative data for the analysis of tert-Butyl methyl sulfide based on the described method and typical detector performance.
Parameter
Expected Value
Retention Time
Approximately 16.99 min on a PONA column (Note: Retention time will vary depending on the exact column and conditions used).[1]
Linearity (Correlation Coeff.)
> 0.995 over a concentration range of 0.1 - 10 µg/mL (typical for SCD/MS)
Limit of Detection (LOD)
~1-10 pg/s (SCD); low ppb range (MS-SIM)
Limit of Quantification (LOQ)
~5-30 pg/s (SCD); mid-to-high ppb range (MS-SIM)
Precision (%RSD)
< 5% for replicate injections of a mid-range standard
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for GC analysis of tert-Butyl methyl sulfide.
Application Notes and Protocols: Reactions of tert-Butyl Methyl Sulfide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl methyl sulfide (B99878) is a versatile organosulfur compound that serves as a valuable building block in organic synthesis. Its sulf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl sulfide (B99878) is a versatile organosulfur compound that serves as a valuable building block in organic synthesis. Its sulfur atom, with its lone pairs of electrons, readily reacts with a variety of electrophiles, leading to the formation of diverse and synthetically useful products. These reactions are of significant interest in medicinal chemistry and drug development, as the resulting sulfur-containing moieties are present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the key reactions of tert-butyl methyl sulfide with common electrophiles, including oxidizing agents, acylating agents, alkylating agents, and halogenating agents.
Oxidation of tert-Butyl Methyl Sulfide to tert-Butyl Methyl Sulfoxide (B87167)
The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry. Tert-butyl methyl sulfoxide is a chiral molecule and a key intermediate for further functionalization, such as in the Pummerer rearrangement. Care must be taken to avoid over-oxidation to the corresponding sulfone.
To a 25 mL glass tube, add tert-butyl methyl sulfide (1.0 mmol, 104.2 mg), iron(III) nitrate nonahydrate (0.2 mmol, 80.8 mg), and acetonitrile (5.0 mL).
Add tert-butylnitrite (3.0 mmol, 309.4 mg) to the mixture.
Stir the reaction mixture at 60 °C for 18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate.
The product can be analyzed by gas chromatography (GC) by comparing the retention time with an authentic sample.
For isolation, concentrate the residue under reduced pressure and purify by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford tert-butyl methyl sulfoxide.
Experimental Workflow: Oxidation of tert-Butyl Methyl Sulfide
Caption: Workflow for the oxidation of tert-butyl methyl sulfide.
Pummerer Rearrangement of tert-Butyl Methyl Sulfoxide
The Pummerer rearrangement is a classic reaction of sulfoxides, which, in the presence of an acid anhydride (B1165640), converts them into α-acyloxy thioethers. This reaction is a powerful tool for the introduction of functionality at the carbon atom alpha to the sulfur.
Dissolve tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in an inert solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add acetic anhydride (2.0 to 5.0 equivalents).
Optionally, a catalytic amount of a base like sodium acetate can be added.
Heat the reaction mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-acetoxy-1-(tert-butylthio)methane.
Sulfides are nucleophilic and readily react with alkyl halides to form sulfonium salts. These salts are useful as alkylating agents and as precursors to sulfur ylides.
Experimental Protocol: Synthesis of tert-Butyl-dimethylsulfonium Iodide
This protocol is adapted from the synthesis of trimethylsulfonium iodide.[6][7]
Materials:
tert-Butyl methyl sulfide
Methyl iodide (CH₃I)
Ethanol (for recrystallization)
Procedure:
In a small flask equipped with a magnetic stirrer, combine tert-butyl methyl sulfide (10.0 mmol, 1.04 g) and methyl iodide (12.0 mmol, 1.70 g).
Stir the mixture at room temperature for 24-48 hours. The reaction can be gently warmed to accelerate the rate if necessary.
A precipitate of the sulfonium salt will form.
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
Recrystallize the crude product from a minimal amount of hot ethanol.
Dry the purified crystals of tert-butyl-dimethylsulfonium iodide under vacuum.
Logical Relationship: Sulfonium Salt Formation
Caption: Formation of a sulfonium salt via SN2 reaction.
Halogenation of tert-Butyl Methyl Sulfide
The α-halogenation of sulfides provides valuable synthetic intermediates. Reagents such as N-chlorosuccinimide (NCS) can be used for this transformation.
Experimental Protocol: α-Chlorination with N-Chlorosuccinimide (NCS)
This is a general procedure for the α-chlorination of sulfides.
Materials:
tert-Butyl methyl sulfide
N-Chlorosuccinimide (NCS)
Carbon tetrachloride (CCl₄) or other inert solvent
Initiator (e.g., benzoyl peroxide, AIBN) or UV light (optional)
Procedure:
In a round-bottom flask protected from light, dissolve tert-butyl methyl sulfide (10.0 mmol, 1.04 g) in carbon tetrachloride (20 mL).
Add N-chlorosuccinimide (11.0 mmol, 1.47 g).
The reaction can be initiated by adding a catalytic amount of a radical initiator like benzoyl peroxide or by irradiation with a UV lamp. Alternatively, the reaction can be heated to reflux.
Monitor the reaction by GC or TLC. The formation of succinimide (B58015) as a byproduct can also be observed.
Once the reaction is complete, cool the mixture to room temperature.
Filter off the succinimide precipitate.
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining oxidant, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude α-chloro-tert-butyl methyl sulfide.
The product may be purified by vacuum distillation, but care should be taken as α-chloro sulfides can be unstable.
Experimental Workflow: α-Chlorination of tert-Butyl Methyl Sulfide
Caption: Workflow for the α-chlorination of tert-butyl methyl sulfide.
Reaction with Acid Chlorides
The reaction of tert-butyl methyl sulfide with acid chlorides, such as acetyl chloride, can proceed through its sulfoxide. The sulfoxide is activated by the acid chloride in a manner similar to the Pummerer rearrangement, leading to an α-chloro thioether.
Experimental Protocol: Reaction of tert-Butyl Methyl Sulfoxide with Oxalyl Chloride
This protocol is based on the activation of DMSO in the Swern oxidation and the principles of the Pummerer rearrangement.[1][9]
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in anhydrous dichloromethane (2 mL) to the cooled oxalyl chloride solution.
Stir the mixture at -78 °C for 30 minutes.
Slowly add triethylamine (3.0 mmol) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Quench the reaction by adding water.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The primary product is expected to be α-chloro-tert-butyl methyl sulfide, which can be purified by careful vacuum distillation.
Signaling Pathway: Reaction with Oxalyl Chloride
Caption: Reaction pathway of tert-butyl methyl sulfoxide with oxalyl chloride.
Application Notes and Protocols: Tert-Butyl Methyl Sulfide as a Thiol Protecting Group
For Researchers, Scientists, and Drug Development Professionals Introduction The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butyl group (tBu), attached to a sulfur atom to form a thioether, serves as a robust and reliable protecting group for thiols, especially for the side chain of cysteine residues. The resulting S-tert-butyl protected thiol is stable under a wide range of reaction conditions, yet can be removed when desired using specific deprotection protocols. This document provides detailed application notes, experimental protocols, and quantitative data for the use of tert-butyl as a thiol protecting group.
Key Features of the S-tert-Butyl Protecting Group
High Stability: The S-tert-butyl group is notably stable to dilute trifluoroacetic acid (TFA), which allows for its use in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[1] It is also resistant to iodine oxidation.[2]
Orthogonality: The stability of the S-tBu group to conditions that cleave other protecting groups, such as N-Boc, allows for selective deprotection strategies in complex molecules.[3]
Clean Cleavage: Deprotection methodologies are well-established, offering reliable removal of the group at the desired stage of the synthesis.
Application in Peptide Synthesis
In peptide synthesis, the thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfides. Protection of this thiol group is therefore essential. The S-tert-butyl group is a valuable tool in this context, offering stability throughout the peptide chain elongation process. Its removal can be strategically planned to occur either during the final cleavage from the resin or in a separate, subsequent step.
Quantitative Data Summary
The efficiency of both the protection and deprotection steps, as well as the extent of potential side reactions, are crucial considerations. The following tables summarize available quantitative data.
Table 1: Yield of S-tert-Butyl Protection of Cysteine
Protocol 2: Deprotection of S-tert-Butyl Group using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the cleavage of the S-tert-butyl group in peptides, often performed concurrently with cleavage from the solid-phase resin.
Dissolve the S-tBu protected peptide in cold TFA (10 mL per 1 mmol of peptide).[2]
Add anisole (0.2 mL per 1 mmol of peptide) and mercury(II) acetate (1 equivalent) to the solution.[2]
Stir the mixture at room temperature. The reaction is typically complete within 60 minutes.[2]
Remove the TFA by evaporation under reduced pressure.
Redissolve the residue in 10% aqueous acetic acid.
Add β-mercaptoethanol to precipitate the mercury salts.
Remove the precipitate by centrifugation.
Desalt the supernatant by HPLC to obtain the deprotected peptide.
Visualizations
Reaction Mechanisms and Workflows
Caption: General workflow for thiol protection and deprotection.
Caption: Mechanism of S-tert-butylation side reaction and mitigation.
Conclusion
The tert-butyl group is a highly effective and versatile protecting group for thiols, offering the stability and orthogonality required for complex multi-step syntheses. While the potential for side reactions such as S-tert-butylation exists, particularly during strong acid cleavage, these can be effectively mitigated through the careful selection of scavengers and optimization of reaction conditions. The protocols and data presented herein provide a comprehensive guide for the successful application of the S-tert-butyl protecting group in research and development.
Technical Support Center: Optimizing tert-Butyl Methyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl methyl sulfide, with a focus on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce tert-butyl methyl sulfide?
A1: Tert-butyl methyl sulfide is typically synthesized via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. The most common approach involves the reaction of a tert-butyl electrophile with a methylthiolate nucleophile. Key variations include:
Reaction of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a methylthiolate salt (e.g., sodium thiomethoxide). This is a widely used method due to the availability of the starting materials.
Reaction of an activated tert-butyl alcohol derivative with a methylthiolate salt. This is a less common approach.
Reduction of tert-butyl methyl sulfoxide (B87167). This method can produce the desired sulfide with good yield under specific conditions.[1]
Q2: What is the primary challenge in synthesizing tert-butyl methyl sulfide via the reaction of a tert-butyl halide and a thiolate?
A2: The primary challenge is the competing E2 (bimolecular elimination) side reaction. The tert-butyl group is a bulky tertiary electrophile, which sterically hinders the SN2 (bimolecular nucleophilic substitution) pathway. The thiolate anion is not only a good nucleophile but also a reasonably strong base. These factors create a scenario where the abstraction of a proton from a carbon adjacent to the leaving group (elimination) competes significantly with the desired nucleophilic attack on the carbon atom bearing the leaving group (substitution). This competition leads to the formation of isobutylene (B52900) gas as a major byproduct, consequently reducing the yield of tert-butyl methyl sulfide.
Q3: How can I minimize the E2 elimination side reaction and improve the yield of the desired sulfide?
A3: Optimizing reaction conditions is crucial to favor the SN2 reaction over the E2 reaction. Key strategies include:
Lowering the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at lower temperatures can significantly favor the SN2 pathway.
Choice of solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone (B3395972) are generally preferred for SN2 reactions. These solvents solvate the cation of the thiolate salt, leaving the anion more "naked" and nucleophilic, without participating in hydrogen bonding that could stabilize the nucleophile and hinder the reaction.
Use of a less basic thiolate source: While sodium thiomethoxide is common, exploring alternative, less basic sulfur nucleophiles could potentially reduce the extent of elimination.
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can be an effective strategy for synthesizing sterically hindered sulfides.[2][3][4] PTC can facilitate the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the tert-butyl halide, often allowing for milder reaction conditions and improved yields.
Q4: What are some common impurities I might encounter, and how can they be removed?
A4: Besides unreacted starting materials, the primary impurity is the elimination byproduct, isobutylene. However, being a gas at room temperature, it will largely escape the reaction mixture. Other potential impurities could include di-tert-butyl sulfide (if there are impurities in the starting materials) and oxidation products if the reaction is exposed to air. Purification is typically achieved by:
Aqueous workup: Washing the organic layer with water can help remove any remaining inorganic salts. A wash with a mild acid can neutralize any remaining base, and a wash with a mild base can remove any acidic impurities.
Fractional distillation: Due to the difference in boiling points between tert-butyl methyl sulfide (84-86 °C) and potential impurities, fractional distillation is an effective method for purification.[5][6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no yield of tert-butyl methyl sulfide
Dominant E2 elimination: The reaction conditions are favoring the formation of isobutylene over the desired sulfide.
- Lower the reaction temperature: Try running the reaction at 0°C or even lower. - Change the solvent: Switch to a polar aprotic solvent like DMF or DMSO. - Use a phase transfer catalyst: Introduce a catalyst like a quaternary ammonium (B1175870) salt to facilitate the reaction under milder conditions.
Poor quality of reagents: Starting materials (tert-butyl halide or thiolate) may be degraded or contain impurities.
- Use freshly distilled tert-butyl halide. - Ensure the thiolate is anhydrous and of high purity.
Reaction is very slow
Low reaction temperature: While low temperatures favor substitution, they also decrease the overall reaction rate.
- Gradually increase the temperature while monitoring the product formation (e.g., by GC-MS) to find an optimal balance between reaction rate and selectivity. - Increase the concentration of the nucleophile.
Difficulty in isolating the product
Product loss during workup: Tert-butyl methyl sulfide is volatile and can be lost during solvent removal.
- Use a rotary evaporator with a cooled trap. - Perform extractions quickly and efficiently.
Formation of an emulsion during aqueous workup.
- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Experimental Protocols
Key Experiment: Synthesis of tert-Butyl Methyl Sulfide via Nucleophilic Substitution
This protocol provides a general methodology. Optimization of specific parameters may be required based on laboratory conditions and desired purity.
Materials:
tert-Butyl chloride
Sodium thiomethoxide
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous sodium chloride)
Anhydrous magnesium sulfate
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents) and anhydrous DMF.
Cool the suspension to 0°C in an ice bath.
Slowly add a solution of tert-butyl chloride (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes with vigorous stirring.
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine the organic layers and wash successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 84-86 °C.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Tert-Butyl Methyl Sulfide (Illustrative Data)
Entry
Solvent
Temperature (°C)
Yield of Sulfide (%)
Yield of Isobutylene (%)
1
Ethanol
50
~10
~90
2
DMF
50
~40
~60
3
DMSO
25
~60
~40
4
DMF
0
~75
~25
Note: This table is illustrative and based on general principles of SN2/E2 competition. Actual yields will vary depending on specific experimental conditions.
Technical Support Center: Purification of tert-Butyl Methyl Sulfide
Welcome to the technical support center for the purification of tert-Butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of tert-Butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tert-Butyl methyl sulfide?
A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:
Unreacted starting materials: Such as tert-butyl mercaptan.
Other sulfur compounds: Including dimethyl sulfide and various disulfides (e.g., di-tert-butyl disulfide).[1]
Byproducts from related reactions: In processes involving similar C4 feedstocks, impurities like tert-butanol (B103910) and diisobutenes can be present.[1]
Q2: What is the recommended primary purification technique for tert-Butyl methyl sulfide?
A2: Fractional distillation is the most effective and commonly used method for purifying tert-Butyl methyl sulfide due to its liquid nature and volatility. This technique separates compounds based on differences in their boiling points.
Q3: How can I assess the purity of my tert-Butyl methyl sulfide sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. It allows for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for detecting and identifying potential sulfur-containing impurities.
Q4: Are there any known azeotropes of tert-Butyl methyl sulfide with common impurities?
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of tert-Butyl methyl sulfide.
Problem
Possible Cause(s)
Recommended Solution(s)
Persistent Rotten Egg or Foul Odor After Distillation
Residual mercaptans (thiols) are present.
- Wash the crude product with a dilute sodium hydroxide (B78521) solution to remove acidic mercaptans before distillation. - Pack the distillation column with copper packing (e.g., copper saddles or mesh). Copper reacts with and removes certain sulfur compounds.
Product is Yellow or Dark in Color
Thermal decomposition at high temperatures. Presence of colored impurities from the synthesis. Oxidation of the product.
- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.[2] - Pre-treat the crude material by heating with zinc dust and aqueous sodium hydroxide, followed by washing and drying.[2] - Perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
Bumping / Uneven Boiling During Distillation
- Lack of boiling chips or magnetic stir bar. - Heating too rapidly. - High viscosity of the crude mixture.
- Always add fresh, unused boiling chips or a magnetic stir bar before heating.[2] - Heat the distillation flask gradually using a heating mantle or oil bath for uniform temperature distribution.[2] - Ensure efficient stirring throughout the process.[2]
No Distillate is Collected
- The thermometer bulb is placed incorrectly. - Insufficient heating. - A leak in the system (if performing vacuum distillation).
- The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[2] - Gradually increase the temperature of the heating source. - Check all joints and connections for leaks. Re-grease joints if necessary.[2]
Poor Separation of Components
- Inefficient distillation column. - Distillation rate is too fast.
- Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing the purity of tert-Butyl methyl sulfide.
1. Sample Preparation:
Dilute a small aliquot of the tert-Butyl methyl sulfide sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be within the linear range of the instrument.
2. GC-MS Parameters:
Injector:
Temperature: 250 °C
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
Injection Volume: 1 µL
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial Temperature: 40 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/min.
Final Hold: Hold at 250 °C for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Ion Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
3. Data Analysis:
Identify the peak corresponding to tert-Butyl methyl sulfide based on its retention time and mass spectrum.
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Quantify the purity by calculating the peak area percentage of tert-Butyl methyl sulfide relative to the total peak area of all components.
Purification by Fractional Distillation
This is a generalized protocol. The exact temperatures and pressures should be adjusted based on the specific impurities present.
1. Pre-treatment (Optional, for mercaptan removal):
In a separatory funnel, wash the crude tert-Butyl methyl sulfide with an equal volume of 5% aqueous sodium hydroxide solution.
Shake gently to avoid emulsification.
Separate the organic layer.
Wash the organic layer with water until the washings are neutral.
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
Filter to remove the drying agent.
2. Distillation Setup:
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or copper saddles), a distillation head with a thermometer, a condenser, and a receiving flask.
Add the crude, dried tert-Butyl methyl sulfide and a few boiling chips or a magnetic stir bar to the distillation flask.
Ensure all glass joints are properly sealed.
3. Distillation Process:
Begin heating the distillation flask gently with a heating mantle.
Observe the vapor rising slowly through the fractionating column.
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
As the temperature stabilizes at the boiling point of tert-Butyl methyl sulfide (~85-86 °C at atmospheric pressure), change to a clean receiving flask to collect the main fraction.
Maintain a slow and steady distillation rate for optimal separation.
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
4. Post-Distillation:
Allow the apparatus to cool completely before disassembly.
Analyze the purity of the collected fraction using GC-MS.
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from GC-MS analysis before and after purification.
Compound
Boiling Point (°C)
Crude Sample (% Area)
Purified Sample (% Area)
Dimethyl sulfide
37
1.5
< 0.1
tert-Butyl mercaptan
64
3.0
< 0.2
tert-Butyl methyl sulfide
85-86
94.0
> 99.5
Di-tert-butyl disulfide
199
1.5
< 0.1
Visualizations
Caption: Experimental workflow for the purification of tert-Butyl methyl sulfide.
Caption: Logical relationship for troubleshooting common purification issues.
Technical Support Center: tert-Butyl Methyl Sulfide Synthesis
Welcome to the technical support center for tert-butyl methyl sulfide (B99878) synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist resea...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for tert-butyl methyl sulfide (B99878) synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying tert-butyl methyl sulfide (CAS 6163-64-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tert-butyl methyl sulfide?
A1: The most common laboratory syntheses are variations of the Williamson ether synthesis, adapted for thioethers. The two primary approaches involve the reaction of a thiolate with an alkyl halide.
Route A: Reaction of sodium methanethiolate (B1210775) with a tert-butyl halide (e.g., tert-butyl chloride). This route is prone to a significant side reaction.
Route B (Preferred): Reaction of sodium tert-butylthiolate with a methylating agent (e.g., methyl iodide or dimethyl sulfate). This route generally provides a higher yield of the desired product by avoiding the major side reaction associated with Route A.
Q2: What is the most common side reaction, and how can it be minimized?
A2: The most significant side reaction, particularly when using a tert-butyl halide and a strong base/nucleophile like sodium methanethiolate, is E2 elimination . In this reaction, the methanethiolate acts as a base, abstracting a proton and causing the elimination of the halide to form isobutylene gas. To minimize this, it is highly recommended to use the alternative approach: reacting sodium tert-butylthiolate with a methyl halide (Route B).[2] Using milder reaction conditions, a less hindered base, or a phase-transfer catalyst can also help suppress the elimination reaction.[3]
Q3: My yield is unexpectedly low. What are the likely causes?
A3: Low yield is a common issue and can typically be attributed to one of the following:
Competitive Elimination Reaction: As discussed in Q2, the formation of isobutylene is often the primary reason for low yields when using tert-butyl halides.
Oxidation of Thiolates: Thiolates are susceptible to oxidation, which can form disulfide byproducts such as di-tert-butyl disulfide or dimethyl disulfide.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Impure Reagents: Water or other impurities in the reagents or solvents can lead to undesirable side reactions. For instance, water can react with the tert-butyl carbocation intermediate (in an SN1 pathway) to form tert-butyl alcohol.
Inefficient Mixing: In heterogeneous reactions (e.g., a solid thiolate in an organic solvent), poor mixing can lead to slow and incomplete reactions. Vigorous stirring or the use of a phase-transfer catalyst can improve this.[6]
Q4: What is a phase-transfer catalyst (PTC) and why is it used in this synthesis?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] In this synthesis, the sodium thiolate salt is often poorly soluble in the organic solvent where the alkyl halide is dissolved. A PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, has both hydrophilic and lipophilic properties.[6] It pairs with the thiolate anion, "escorting" it from the aqueous or solid phase into the organic phase to react with the alkyl halide, thereby increasing the reaction rate and often allowing for milder reaction conditions which can help reduce side reactions.[3]
Q5: How can I effectively purify the final product?
A5: Tert-butyl methyl sulfide is a volatile, flammable liquid with a boiling point of 101-102°C.[1][7]
Workup: After the reaction is complete, a typical workup involves washing the organic layer with water to remove any remaining inorganic salts. A wash with a dilute sodium bicarbonate solution may also be used to remove any acidic impurities.
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Distillation: The most effective method for final purification is fractional distillation to separate the product from the solvent and any non-volatile impurities or side products with different boiling points.
Troubleshooting Guide
Problem / Observation
Probable Cause(s)
Recommended Solution(s)
Low or no product yield; strong odor of gas during reaction.
The dominant reaction is E2 elimination, producing isobutylene gas instead of the desired substitution product.
• Switch reagents: Use sodium tert-butylthiolate and a methylating agent (e.g., CH₃I) instead of sodium methanethiolate and a tert-butyl halide.[2] • Lower the reaction temperature: This can favor the SN2 reaction over E2. • Use a phase-transfer catalyst (PTC): A PTC can allow for milder conditions, which may reduce elimination.
Oxidation of the thiolate starting material or the thiol product has occurred, forming disulfides (e.g., (CH₃)₂S₂, (tBu)₂S₂).[5][8]
• Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. • Avoid excess of oxidizing agents: Ensure no oxidizing contaminants are present.
Reaction is sluggish or incomplete.
Poor solubility of the thiolate salt in the organic solvent, leading to a slow reaction rate.
• Use a phase-transfer catalyst: Add a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether to improve the solubility of the thiolate in the organic phase.[6] • Use a more polar aprotic solvent: Solvents like DMF or DMSO can better dissolve the anionic nucleophile, but be aware they can be difficult to remove. • Increase agitation: Ensure vigorous stirring to maximize the interfacial area between phases.
Product is contaminated with tert-butyl alcohol.
The reaction may be proceeding via an SN1 mechanism, where the intermediate tert-butyl carbocation is trapped by residual water in the solvent or reagents.
• Use anhydrous conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. • Avoid protic solvents: Protic solvents can stabilize the carbocation and encourage the SN1 pathway and alcohol formation.
Data Presentation
Table 1: Comparison of Common Synthetic Routes
Route
Reactants
Catalyst
Typical Yield
Advantages
Disadvantages
A
Sodium Methanethiolate + tert-Butyl Chloride
None / PTC
Low to Moderate
Readily available starting materials.
Prone to E2 elimination, resulting in low yields of the desired product.[2]
B
Sodium tert-Butylthiolate + Methyl Iodide
None
High
Minimizes the E2 elimination side reaction, leading to higher product purity and yield.
tert-Butylthiol is highly odorous and requires careful handling.[9]
C
Isobutylene + Methanethiol
Acid Catalyst (e.g., clay)
High (Industrial)
Atom-economical.
Requires specialized equipment (e.g., pressure vessel) for handling gaseous reagents.[1]
Table 2: Physical Properties of Product and Potential Side Products
Protocol 1: Synthesis via Sodium tert-Butylthiolate and Methyl Iodide (Preferred Method)
Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. tert-Butylthiol and methyl iodide are toxic and have strong, unpleasant odors.
Preparation of Sodium tert-Butylthiolate: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces until it has all dissolved to form sodium ethoxide. Cool the solution to 0°C in an ice bath. Slowly add tert-butylthiol (9.0 g, 0.1 mol) dropwise. Stir the resulting slurry for 30 minutes at room temperature.
Methylation: Cool the slurry of sodium tert-butylthiolate back to 0°C. Add methyl iodide (14.2 g, 0.1 mol) dropwise over 20 minutes. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at 101-102°C.
Protocol 2: Synthesis via Phase-Transfer Catalysis
Disclaimer: This protocol is provided for informational purposes but is expected to give lower yields than Protocol 1 due to the competing elimination reaction.
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add sodium methanethiolate (4.2 g, 0.06 mol), tert-butyl chloride (4.6 g, 0.05 mol), tetrabutylammonium bromide (TBAB) (0.8 g, 2.5 mmol), and 100 mL of a biphasic solvent system (e.g., 1:1 toluene/water).
Reaction: Heat the mixture to 50°C and stir vigorously for 12-24 hours, monitoring the reaction progress by GC-MS.
Workup and Purification: After cooling, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the residue by fractional distillation. Expect a significant amount of isobutylene to have formed.
Visualizations
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Technical Support Center: Troubleshooting tert-Butyl Methyl Sulfide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl methyl sulfide (B9...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl methyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing tert-butyl methyl sulfide?
A1: The most reliable and common laboratory synthesis of tert-butyl methyl sulfide is a variation of the Williamson ether synthesis. This method involves the reaction of a methyl halide (like methyl iodide) with 2-methyl-2-propanethiol (also known as tert-butylthiol) in the presence of a base. This approach favors the desired SN2 reaction pathway and minimizes side reactions.
Q2: Can I synthesize tert-butyl methyl sulfide using a tert-butyl halide and sodium thiomethoxide?
A2: This is a common pitfall and is generally not a recommended route. The reaction of a tertiary alkyl halide, such as tert-butyl chloride or bromide, with a strong nucleophile/strong base like sodium thiomethoxide will predominantly lead to an elimination (E2) reaction. This will result in the formation of isobutylene (B52900) gas and methanethiol, with very low to no yield of the desired tert-butyl methyl sulfide.
Q3: What are the typical side products I might encounter in this synthesis?
A3: The most common side products depend on the chosen synthetic route and reaction conditions.
Isobutylene: This is the primary byproduct when using a tert-butyl halide and a methanethiolate (B1210775) nucleophile, formed via an E2 elimination reaction.[1][2][3]
Di-tert-butyl disulfide: This can form from the oxidative coupling of two molecules of 2-methyl-2-propanethiol, especially if the reaction is exposed to air or oxidizing agents.[4][5][6][7]
Unreacted starting materials: Incomplete reactions will leave residual 2-methyl-2-propanethiol or methyl halide.
Q4: How can I purify my tert-butyl methyl sulfide product?
A4: Purification is typically achieved by distillation. tert-Butyl methyl sulfide has a boiling point of approximately 85-86 °C. Care should be taken to separate it from any unreacted starting materials or lower-boiling side products. If di-tert-butyl disulfide is present, which has a higher boiling point, distillation should effectively separate the desired product. Washing the crude product with a dilute base solution can help remove any unreacted thiol before distillation.
Troubleshooting Guide
Problem 1: Low or no yield of tert-butyl methyl sulfide.
Possible Cause
Suggested Solution
Incorrect choice of reagents.
As highlighted in the FAQs, using a tert-butyl halide with sodium thiomethoxide will primarily lead to elimination. The preferred method is reacting 2-methyl-2-propanethiol with a methyl halide in the presence of a base.
Inefficient deprotonation of the thiol.
Ensure a suitable base is used to fully deprotonate the 2-methyl-2-propanethiol to form the thiolate anion, which is the active nucleophile. Common bases include sodium hydroxide (B78521), potassium hydroxide, or sodium hydride. The pKa of tert-butylthiol is around 11, so a sufficiently strong base is required.
Loss of volatile product.
tert-Butyl methyl sulfide is a volatile compound. Ensure your reaction and work-up apparatus are well-sealed and that condensers are efficient, especially during distillation.
Reaction temperature is too high.
High temperatures can favor the elimination side reaction, even with the correct choice of reagents. It is advisable to run the reaction at a moderate temperature.
Moisture in the reaction.
While not as critical as in some other reactions, ensuring anhydrous conditions can improve yields by preventing side reactions with the base and reactants.
Problem 2: My NMR spectrum shows unexpected peaks.
Unexpected Peak(s)
Possible Identity
Troubleshooting Steps
A singlet around 1.3 ppm and a broad singlet around 1.5 ppm (in CDCl3).
Unreacted 2-methyl-2-propanethiol.
Improve reaction time, temperature, or stoichiometry of the methylating agent. Wash the crude product with a dilute NaOH solution to remove the acidic thiol before purification.
This indicates oxidation of the starting thiol. Purge the reaction with an inert gas (nitrogen or argon) to minimize contact with oxygen. Purification by distillation should separate this higher-boiling impurity.
Peaks corresponding to isobutylene (a gas, may not be observed in the final product spectrum but indicates reaction failure).
Isobutylene.
This is a strong indicator that an elimination reaction has occurred. Re-evaluate your choice of reagents; avoid using tert-butyl halides.
Problem 3: My GC-MS analysis shows multiple peaks.
Observed Peak (in addition to the product)
Possible Identity
Confirmation & Solution
A peak with a mass spectrum showing a prominent fragment at m/z 57.
Isobutylene or fragments of tert-butyl containing compounds.
The mass spectrum of tert-butyl methyl sulfide will also show a significant peak at m/z 57 due to the stable tert-butyl cation. Compare the retention time with a known standard of your product. If another peak is present, it could be a byproduct of elimination.
A peak with a molecular ion corresponding to di-tert-butyl disulfide (M+ = 178 g/mol ).
Di-tert-butyl disulfide.
This confirms the presence of the disulfide impurity. Optimize the reaction conditions to be anaerobic. Purify by fractional distillation.
A peak corresponding to the starting thiol.
Unreacted 2-methyl-2-propanethiol.
Increase reaction time or temperature, or adjust the stoichiometry of the reactants.
Experimental Protocols
Key Experiment: Synthesis of tert-Butyl methyl sulfide via SN2 Reaction
This protocol is a general guideline based on the principles of the Williamson sulfide synthesis.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol.
Slowly add 2-methyl-2-propanethiol to the basic solution. Stir the mixture for a short period to ensure the formation of the sodium tert-butylthiolate salt.
To this solution, add methyl iodide dropwise. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to a gentle reflux for a specified time to ensure the reaction goes to completion.
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
Wash the combined organic extracts with water and then with a saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Purify the crude product by distillation to obtain pure tert-butyl methyl sulfide.
Data Presentation
Table 1: Physical and Spectroscopic Data of tert-Butyl methyl sulfide and Potential Side Products
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Key ¹H NMR Signals (CDCl₃, δ ppm)
Key ¹³C NMR Signals (CDCl₃, δ ppm)
tert-Butyl methyl sulfide
C₅H₁₂S
104.21
85-86
1.31 (s, 9H), 2.06 (s, 3H)
46.9, 31.5, 12.8
2-Methyl-2-propanethiol
C₄H₁₀S
90.19
62-65
1.33 (s, 9H), 1.55 (s, 1H)
44.5, 31.2
Di-tert-butyl disulfide
C₈H₁₈S₂
178.36
195-198
1.33 (s, 18H)
46.9, 31.1
Isobutylene
C₄H₈
56.11
-7
1.71 (s, 6H), 4.60 (s, 2H)
142.9, 113.8, 23.3
Mandatory Visualizations
Caption: Preferred reaction pathway for tert-Butyl methyl sulfide synthesis.
Caption: Troubleshooting workflow for low yield in tert-Butyl methyl sulfide synthesis.
Caption: Relationship between reactant choice and reaction outcome.
Technical Support Center: Synthesis and Purification of tert-Butyl Methyl Sulfide
Welcome to the technical support center for the synthesis and purification of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis and purification of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have during the synthesis and purification of tert-butyl methyl sulfide.
Synthesis & Reaction Issues
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A low yield in the synthesis of tert-butyl methyl sulfide, typically prepared via a Williamson ether synthesis-like reaction between a tert-butylthiolate salt and a methylating agent (e.g., methyl iodide), can be attributed to several factors:
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 substitution. This is particularly prevalent when using a sterically hindered base or substrate. The tert-butyl group is bulky, which can favor elimination.
Incomplete Deprotonation: The tert-butylthiol may not be fully deprotonated to the thiolate, reducing the concentration of the active nucleophile.
Moisture: The presence of water in the reaction can protonate the thiolate, rendering it non-nucleophilic.
Oxidation of Thiolate: The tert-butylthiolate is susceptible to oxidation, especially in the presence of air, which can lead to the formation of di-tert-butyl disulfide.
Solutions:
Choice of Base and Solvent: Use a strong, non-hindered base like sodium hydride (NaH) or sodium amide (NaNH2) to ensure complete deprotonation of the tert-butylthiol. Aprotic polar solvents such as DMF or DMSO can accelerate the rate of SN2 reactions.
Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the E2 elimination side reaction.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiolate.
Dry Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use.
Q2: I've noticed a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I avoid it?
A common high-boiling point impurity is di-tert-butyl disulfide . This is formed by the oxidation of the tert-butylthiolate starting material or the unreacted tert-butylthiol.
Avoidance Strategies:
Inert Atmosphere: As mentioned above, running the reaction under an inert atmosphere is crucial to minimize oxidation.
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce the chances of oxidation.
Order of Addition: Adding the methylating agent to the pre-formed thiolate solution can help to consume the nucleophile quickly and reduce its exposure time to potential oxidants.
Purification Challenges
Q3: I am having difficulty separating my product from impurities by distillation. What should I do?
Effective purification by fractional distillation depends on the difference in boiling points between the desired product and the impurities.
Identify the Impurities: First, it's important to identify the likely impurities and their boiling points.
Compound
Boiling Point (°C)
Methyl Iodide (reactant)
42.5
tert-Butylthiol (reactant)
62-65
tert-Butyl Methyl Sulfide
101-102
Di-tert-butyl Disulfide
200-201
Fractional Distillation: Given the significant differences in boiling points, fractional distillation should be an effective purification method.
Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation.
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Monitor the temperature at the head of the column. A sharp, stable temperature reading close to the boiling point of tert-butyl methyl sulfide indicates that the pure product is being collected.
Q4: My purified product still shows impurities on a GC-MS analysis. How can I achieve higher purity?
If fractional distillation does not provide the desired level of purity, consider the following options:
Preparative Gas Chromatography (Prep GC): This technique offers very high resolution and is excellent for separating compounds with close boiling points or for removing trace impurities.
Column Chromatography: While less common for such volatile compounds, column chromatography on silica (B1680970) gel can be effective for removing less volatile impurities like di-tert-butyl disulfide. A non-polar eluent system would be required.
Data on Purity Improvement
The following table provides representative data on the improvement of purity of tert-butyl methyl sulfide using different purification techniques.
Purification Method
Initial Purity (GC area %)
Final Purity (GC area %)
Typical Yield (%)
Fractional Distillation
~85%
>98%
~70-80%
Preparative GC
>98%
>99.5%
~50-70%
Note: Yields are dependent on the efficiency of the initial reaction and the care taken during the purification process.
Experimental Protocols
Synthesis of tert-Butyl Methyl Sulfide (Representative Protocol)
This protocol is based on the principles of the Williamson ether synthesis.
Materials:
Sodium tert-butylthiolate (or tert-butylthiol and a strong base like NaH)
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium tert-butylthiolate (1.0 eq).
Add anhydrous DMF via a syringe.
Cool the flask to 0 °C in an ice bath.
Slowly add methyl iodide (1.05 eq) dropwise via the dropping funnel over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by TLC or GC.
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
The crude product can then be purified by fractional distillation.
Purification by Fractional Distillation
Set up a fractional distillation apparatus with a Vigreux column.
Place the crude tert-butyl methyl sulfide in the distillation flask with a few boiling chips.
Heat the flask gently.
Discard the initial fraction that distills at a low temperature, as this will likely contain unreacted methyl iodide and tert-butylthiol.
Collect the fraction that distills at a stable temperature of approximately 101-102 °C.
Leave the high-boiling residue, likely containing di-tert-butyl disulfide, in the distillation flask.
Visualizations
Caption: Experimental workflow for the synthesis and purification of tert-butyl methyl sulfide.
Caption: Troubleshooting decision tree for tert-butyl methyl sulfide synthesis.
Optimization
Technical Support Center: Purification of tert-Butyl Methyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl methyl sulfide (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl methyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared tert-Butyl methyl sulfide?
A1: Common impurities can vary depending on the synthetic route but may include:
Unreacted starting materials: If prepared via a Williamson-like synthesis, this could include unreacted sodium methanethiolate (B1210775) or tert-butyl halides.[1][2]
Higher molecular weight sulfides and disulfides: Such as di-tert-butyl sulfide and dimethyl disulfide, which can form through side reactions.
Oxidation products: tert-Butyl methyl sulfoxide (B87167) may be present if the sample has been exposed to oxidizing conditions.
Residual solvents: Solvents used during the synthesis and workup, such as toluene, diethyl ether, or acetonitrile, may be present.[3][4]
Water: Moisture can be introduced during the workup process.
Q2: What is the boiling point of tert-Butyl methyl sulfide and why is it important for purification?
A2: The boiling point of tert-butyl methyl sulfide is approximately 101-102 °C.[5][6] Knowing the precise boiling point is crucial for purification by fractional distillation, as it allows for the separation of the desired product from impurities with different boiling points.[7]
Q3: Can I use simple distillation to purify tert-Butyl methyl sulfide?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 70 °C).[7] If the impurities in your tert-butyl methyl sulfide have boiling points close to that of the product, fractional distillation is necessary for effective separation.[7]
Q4: Is tert-Butyl methyl sulfide stable to washing with acidic or basic solutions?
A4: Thioethers are generally stable to dilute, non-oxidizing acids and bases at moderate temperatures, especially during a brief aqueous workup. However, strong acids may catalyze hydrolysis over time.[8] It is always recommended to perform any acid or base wash promptly and at a low temperature to minimize the risk of degradation.
Q5: How can I assess the purity of my tert-Butyl methyl sulfide sample?
A5: The purity of tert-butyl methyl sulfide can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] This technique separates the components of the mixture and provides information about their relative abundance and identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Troubleshooting Guides
Fractional Distillation
Issue
Possible Cause(s)
Solution(s)
Poor Separation of Product and Impurity
- Distillation rate is too fast.- Inefficient fractionating column (insufficient theoretical plates).- Fluctuating heat input.
- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[7]- Use a longer fractionating column or one with a more efficient packing material.- Ensure steady and uniform heating using a heating mantle with a stirrer.[7]
"Bumping" or Uneven Boiling
- Lack of boiling chips or a stir bar.- Heating too rapidly.
- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to maintain a smooth boil.
Temperature at Thermometer Drops During Distillation
- The lower-boiling point fraction has completely distilled.- The heating rate is too low.
- This is expected. Increase the heat to distill the next fraction with a higher boiling point.[7]- If the desired product has not yet distilled, slightly increase the heat input.
Product Smells of Rotten Eggs or Cabbage
- Presence of volatile sulfur-containing impurities like hydrogen sulfide or mercaptans.
- Consider a pre-distillation wash with a dilute, non-oxidizing base to remove acidic sulfur compounds.- Packing the distillation column with copper mesh can help to react with and remove some sulfur impurities.[12]
Aqueous Washing (Workup)
Issue
Possible Cause(s)
Solution(s)
Formation of an Emulsion (a stable mixture of organic and aqueous layers)
- Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.
- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, allow it to stand for a longer period or pass it through a bed of Celite or glass wool.
Product Loss in the Aqueous Layer
- tert-Butyl methyl sulfide has some slight solubility in the aqueous phase.
- "Back-extract" the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product.
The Organic Layer is Cloudy After Washing and Drying
- Incomplete removal of water by the drying agent.
- Add more drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) until some of it remains free-flowing.- Allow for a longer contact time with the drying agent, with occasional swirling.- Filter the dried organic layer before proceeding to the next step.
Experimental Protocols
General Purification Workflow
A general workflow for the purification of tert-butyl methyl sulfide involves an initial washing step to remove water-soluble impurities, followed by drying and fractional distillation.
A general workflow for the purification of tert-Butyl methyl sulfide.
Detailed Methodologies
1. Aqueous Washing
Objective: To remove water-soluble impurities such as salts and some polar organic compounds.
Protocol:
Transfer the crude tert-butyl methyl sulfide to a separatory funnel.
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
Gently invert the funnel several times, venting frequently to release any pressure buildup.
Allow the layers to separate and drain the lower aqueous layer.
Wash the organic layer with an equal volume of brine (saturated NaCl solution) using the same gentle mixing technique.
Drain the brine layer.
2. Drying the Organic Layer
Objective: To remove residual water from the organic layer before distillation.
Protocol:
Transfer the washed organic layer to an Erlenmeyer flask.
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions while swirling the flask. Continue adding until some of the drying agent no longer clumps together.
Allow the mixture to stand for 10-15 minutes with occasional swirling.
Filter the solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.
3. Fractional Distillation
Objective: To separate the tert-butyl methyl sulfide from impurities with different boiling points.
Protocol:
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried product.
Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[7]
Begin heating the flask gently with a heating mantle.
Observe the condensation ring as it slowly rises through the fractionating column.
Collect any low-boiling "forerun" in a separate receiving flask and discard it.
When the temperature stabilizes at the boiling point of tert-butyl methyl sulfide (approx. 101-102 °C), change to a clean, pre-weighed receiving flask to collect the main product fraction.
Continue distillation until the temperature either begins to drop or rise significantly, indicating that the product has been collected.
Stop the distillation and allow the apparatus to cool completely before disassembly.
Technical Support Center: tert-Butyl Methyl Sulfide
This technical support guide provides essential information on the stability and storage of tert-Butyl methyl sulfide (B99878) (CAS 6163-64-0) for researchers, scientists, and drug development professionals. Frequently A...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides essential information on the stability and storage of tert-Butyl methyl sulfide (B99878) (CAS 6163-64-0) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for tert-Butyl methyl sulfide?
A1: To ensure the stability and longevity of tert-Butyl methyl sulfide, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources as it is a highly flammable liquid.[1][2][4] The storage area should be designated for flammable materials.[1][4]
Q2: What is the expected shelf life of tert-Butyl methyl sulfide?
Q3: What are the known incompatibilities of tert-Butyl methyl sulfide?
A3: tert-Butyl methyl sulfide is incompatible with strong oxidizing agents.[2][4] Contact with these substances can lead to vigorous reactions and should be strictly avoided.
Q4: What are the primary degradation pathways for tert-Butyl methyl sulfide?
A4: The primary degradation pathway for thioethers like tert-Butyl methyl sulfide under typical storage conditions is oxidation. The sulfur atom can be oxidized to form a sulfoxide, which can be further oxidized to a sulfone. It is also important to be aware of its hazardous decomposition products in the event of a fire, which include carbon monoxide, oxides of sulfur, carbon dioxide, and hydrogen sulfide.[4]
Q5: How can I check the purity of my tert-Butyl methyl sulfide sample?
A5: The purity of tert-Butyl methyl sulfide can be assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the main compound from potential impurities or degradation products.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Unexpected experimental results or low yield.
Degradation of tert-Butyl methyl sulfide.
1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, away from ignition sources, and incompatible materials). 2. Check for Visual Impurities: Inspect the liquid for any discoloration or solid precipitates. 3. Assess Purity: If possible, re-analyze the purity of the starting material using GC or GC-MS. 4. Use a Fresh Sample: If degradation is suspected, use a new, unopened bottle of tert-Butyl methyl sulfide for your experiment.
Strong, unpleasant odor is more pungent than usual.
Potential slow degradation or minor leak.
1. Inspect Container Seal: Ensure the container is tightly sealed. Opened containers should be carefully resealed to prevent leakage.[2] 2. Handle in a Ventilated Area: Always handle tert-Butyl methyl sulfide in a well-ventilated area or a fume hood to minimize inhalation of vapors.[1][4]
Discoloration of the liquid (e.g., yellowing).
Possible oxidation or presence of impurities.
1. Minimize Air Exposure: Once opened, minimize the exposure of the compound to air. Consider using an inert gas like argon or nitrogen to blanket the headspace of the container for long-term storage. 2. Purity Analysis: Analyze a small aliquot by GC-MS to identify potential oxidation products (sulfoxide, sulfone) or other impurities.
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of tert-Butyl methyl sulfide.
Instrument and Column:
Gas chromatograph equipped with a Flame Ionization Detector (FID).
A suitable capillary column, for example, a non-polar column like one with a polydimethylsiloxane (B3030410) stationary phase.
Sample Preparation:
Prepare a dilute solution of the tert-Butyl methyl sulfide sample in a high-purity solvent such as hexane (B92381) or dichloromethane. A typical concentration would be around 1 mg/mL.
GC Conditions (Example):
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 200 °C.
Hold at 200 °C for 5 minutes.
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
Analysis:
Inject a small volume (e.g., 1 µL) of the prepared sample.
Record the chromatogram. The major peak corresponds to tert-Butyl methyl sulfide. The presence of other peaks may indicate impurities or degradation products.
Calculate the purity based on the relative peak areas.
Technical Support Center: Handling and Disposal of tert-Butyl Methyl Sulfide Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of tert-Butyl methyl sulfide (B99878) waste. Frequently Asked Questions (FAQs) Q...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of tert-Butyl methyl sulfide (B99878) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-Butyl methyl sulfide?
A1: Tert-Butyl methyl sulfide is a highly flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also characterized by a strong, unpleasant stench.[1]
Q2: What personal protective equipment (PPE) is required when handling tert-Butyl methyl sulfide?
A2: When handling this substance, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]
Q3: How should I properly store tert-Butyl methyl sulfide and its waste?
A3: Store tert-Butyl methyl sulfide in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be designated as a flammables area.[1]
Q4: What is the correct procedure for disposing of tert-Butyl methyl sulfide waste?
A4: Tert-Butyl methyl sulfide waste is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] It should be collected in a suitable, labeled, and closed container.[1] Do not dispose of it down the drain. Contact a licensed professional waste disposal service for proper disposal, which may involve incineration in a chemical incinerator with an afterburner and scrubber.[2]
Q5: What should I do in case of a small spill of tert-Butyl methyl sulfide in the lab?
A5: For a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[1][2] Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[2][3]
Troubleshooting Guide
Issue
Possible Cause
Solution
Strong, unpleasant odor in the lab.
Improper storage or a small, undetected leak.
Immediately check all containers of tert-Butyl methyl sulfide to ensure they are tightly sealed.[1][2] Move the material to a well-ventilated chemical fume hood. If a leak is suspected, follow spill cleanup procedures.
Skin or eye irritation after handling the substance.
Direct contact with the liquid or vapor.
In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention if irritation persists.[2]
Visible corrosion or degradation of a storage container.
Use of an incompatible storage material.
Transfer the tert-Butyl methyl sulfide to a new, compatible container. Ensure the container is properly labeled for hazardous waste and dispose of the degraded container according to regulations.
Protocol 1: Small-Scale Spill Neutralization and Cleanup
Preparation: Before starting any experiment, ensure all necessary spill cleanup materials are readily available. This includes a spill kit with inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE.
Containment: In the event of a small spill (<100 mL), immediately alert others in the vicinity and restrict access to the area. If it is safe to do so, prevent the spill from spreading by creating a dike around it with absorbent material.
Absorption: Gently cover the spill with the inert absorbent material. Avoid splashing.
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
Disposal: Seal the waste container and label it clearly as "Hazardous Waste: tert-Butyl methyl sulfide." Arrange for pickup by a licensed hazardous waste disposal company.
Visual Workflow
Caption: Decision workflow for handling a tert-Butyl methyl sulfide spill.
Challenges in the scale-up of tert-Butyl methyl sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of tert-butyl methyl sulfide (B99878), with a particular focus on scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl methyl sulfide?
A1: The most prevalent laboratory and industrial synthesis of tert-butyl methyl sulfide involves the nucleophilic substitution reaction between a salt of 2-methyl-2-propanethiol (also known as tert-butyl mercaptan) and a methylating agent. This is analogous to the Williamson ether synthesis.[1][2] The reaction typically uses sodium or potassium thiolate. Another documented method involves the reduction of tert-butyl methyl sulfoxide.[3]
Q2: What are the primary safety concerns when handling tert-butyl methyl sulfide and its precursors?
A2: tert-Butyl methyl sulfide is a highly flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Its precursor, 2-methyl-2-propanethiol, has a very strong and unpleasant odor.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used, and all work should be conducted in a well-ventilated fume hood.[4]
Q3: What are the key challenges when scaling up the synthesis of tert-butyl methyl sulfide?
A3: Scaling up this synthesis can present several challenges, including:
Exothermic Reaction Control: The nucleophilic substitution reaction can be exothermic, requiring careful temperature management to prevent runaway reactions, especially on a larger scale.
Byproduct Formation: Increased reaction volumes can lead to a higher likelihood of side reactions, such as elimination reactions or the formation of disulfides.
Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more critical at a larger scale to maintain consistent reaction rates and yields. Phase-transfer catalysis can be employed to improve the reaction between reagents in different phases.[6][7][8]
Workup and Purification: Handling larger volumes during aqueous workup can lead to challenges such as emulsion formation. Purification by distillation needs to be optimized for larger quantities to ensure purity without significant product loss.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10] These methods allow for the quantification of reactants, products, and byproducts over time, helping to determine the reaction endpoint and optimize reaction conditions.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction due to insufficient reaction time or temperature.
Monitor the reaction progress using GC-MS or HPLC to ensure it has gone to completion. If the reaction has stalled, consider a modest increase in temperature or extending the reaction time.
Poor quality of reagents, such as wet solvents or oxidized thiol.
Use anhydrous solvents and freshly distilled methylating agent. Ensure the 2-methyl-2-propanethiol or its salt is of high purity.
Competing elimination reaction (E2) forming isobutylene (B52900) from the tert-butyl group.
This is a common side reaction with tertiary substrates.[7] Use milder reaction conditions, such as lower temperatures, and a less sterically hindered base if preparing the thiolate in situ.
Formation of Byproducts
Oxidation of the thiolate to form di-tert-butyl disulfide.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Over-methylation of the product or impurities.
Use a stoichiometric amount of the methylating agent and add it gradually to the reaction mixture to avoid localized high concentrations.
Difficult Workup
Emulsion formation during aqueous extraction.
Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtration through a pad of celite can also be effective.
Product loss during purification.
Optimize the fractional distillation conditions. Ensure the column is properly packed and the distillation rate is slow and steady to achieve good separation.[3]
Product Impurity
Presence of unreacted starting materials.
Improve the efficiency of the fractional distillation to separate the lower-boiling methylating agent and higher-boiling thiol from the product.
Presence of colored impurities.
Treat the crude product with a decolorizing agent like activated carbon before distillation. In some sulfide syntheses, washing with a dilute base solution can remove acidic impurities.[8]
Experimental Protocols
Synthesis of 2-Methyl-2-propanethiol (tert-Butyl Mercaptan)
This precursor can be synthesized from tert-butyl bromide using thiourea (B124793) to avoid the formation of sulfide byproducts.[11]
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve thiourea in deionized water. A phase-transfer catalyst can be added at this stage.
Heat the mixture to approximately 40°C with stirring.
Slowly add tert-butyl bromide to the reaction mixture.
Increase the temperature to 50°C and continue stirring until the reaction mixture becomes a homogeneous solution.
Cool the reaction to room temperature.
Slowly add a concentrated solution of sodium hydroxide.
Heat the mixture to reflux for 2 hours.
After cooling, the 2-methyl-2-propanethiol can be isolated by extraction and purified by distillation.
General Procedure for tert-Butyl Methyl Sulfide Synthesis
This procedure is based on the Williamson ether synthesis analogy, reacting the sodium salt of 2-methyl-2-propanethiol with a methylating agent.
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of sodium 2-methyl-2-propanethiolate in the chosen anhydrous solvent.
Cool the mixture in an ice bath.
Slowly add the methylating agent (e.g., methyl iodide) dropwise from the dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS or TLC.
Upon completion, quench the reaction by carefully adding water.
Extract the product with an organic solvent (e.g., diethyl ether).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Physical Properties of tert-Butyl Methyl Sulfide
Preventing disulfide formation in tert-Butyl methyl sulfide reactions
Welcome to the technical support center for tert-Butyl methyl sulfide (B99878). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for tert-Butyl methyl sulfide (B99878). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, with a specific focus on preventing the formation of unwanted disulfide byproducts.
Frequently Asked Questions (FAQs)
Q1: I am using tert-Butyl methyl sulfide in my reaction, but I am observing disulfide impurities in my final product. How is this possible if it's a thioether and not a thiol?
A1: This is a common point of confusion. Tert-Butyl methyl sulfide, as a thioether, does not possess a free thiol (-SH) group and therefore cannot directly form a disulfide bond. However, under certain reaction conditions, the Carbon-Sulfur (C-S) bonds within the molecule can cleave, leading to the in-situ formation of thiol intermediates (such as tert-butanethiol or methanethiol). These newly formed thiols are highly susceptible to oxidation, even by atmospheric oxygen, which results in the corresponding disulfide byproducts (e.g., di-tert-butyl disulfide). Conditions that can promote this initial C-S bond cleavage include high temperatures, the presence of radical initiators, strong acids, or certain metal catalysts.
Q2: What are the primary disulfide byproducts I should be looking for?
A2: Depending on which C-S bond cleaves, you can expect to see one or more of the following disulfide impurities:
Di-tert-butyl disulfide: Formed from the oxidation of two tert-butanethiol molecules.
tert-Butyl methyl disulfide: Formed from the cross-oxidation of one tert-butanethiol and one methanethiol molecule.
Q3: How can I confirm the presence of disulfide impurities in my reaction mixture?
A3: Several analytical techniques can be used to identify and quantify disulfide impurities. The most common and effective methods are:
Mass Spectrometry (MS): Provides molecular weight information of the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for these volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the characteristic signals of the disulfide byproducts, which will differ from the parent tert-butyl methyl sulfide.
Gas Chromatography (GC): Can be used to separate the components of the reaction mixture and quantify the level of impurity, especially when referenced against a known standard.
Troubleshooting Guides
Issue 1: Formation of Disulfide Byproducts in High-Temperature Reactions
Problem: You are conducting a reaction with tert-butyl methyl sulfide at elevated temperatures (>100 °C) and observing the formation of di-tert-butyl disulfide and/or dimethyl disulfide.
Cause: High temperatures can induce thermal decomposition (pyrolysis) of tert-butyl methyl sulfide, leading to homolytic cleavage of the C-S bonds. This generates tert-butyl and methyl radicals, as well as thiyl radicals, which can abstract hydrogen to form thiols. The thiols are then oxidized to disulfides.
Solutions:
Strategy
Description
Recommended Action
Lower Reaction Temperature
Reducing the thermal energy of the system can prevent C-S bond cleavage.
Determine the minimum temperature required for your desired reaction to proceed efficiently. Run small-scale experiments at decremental temperature intervals (e.g., 10 °C lower) and analyze for disulfide formation.
Use of Radical Scavengers
If high temperature is unavoidable, radical scavengers can trap the radical intermediates before they can propagate the side reactions.
Add a radical scavenger, such as butylated hydroxytoluene (BHT) or diphenylpicrylhydrazyl (DPPH), to the reaction mixture in catalytic amounts (e.g., 0.1-1 mol%).
Inert Atmosphere
Preventing the oxidation of thiol intermediates is crucial.
Conduct all reactions under a rigorously maintained inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
Issue 2: Disulfide Formation in Acid-Catalyzed Reactions
Problem: You are using a strong acid catalyst (e.g., H₂SO₄, triflic acid) in a reaction involving tert-butyl methyl sulfide and detecting disulfide impurities.
Cause: Strong acids can protonate the sulfur atom, weakening the C-S bonds. The tert-butyl-sulfur bond is particularly susceptible to cleavage due to the formation of the stable tert-butyl cation. This generates tert-butanethiol, which subsequently oxidizes.
Solutions:
Strategy
Description
Recommended Action
Use a Milder Acid
A less harsh acid may catalyze the desired reaction without promoting C-S bond cleavage.
Screen alternative Lewis or Brønsted acids with higher pKa values. For example, consider using Amberlyst® resins, acetic acid, or zinc chloride.
Control Stoichiometry
Using only a catalytic amount of strong acid can minimize side reactions.
Titrate the amount of acid used to the lowest effective concentration. A catalytic amount (1-10 mol%) is often sufficient.
Lower Reaction Temperature
As with thermal decomposition, lowering the temperature can reduce the rate of the undesired cleavage reaction.
Perform the reaction at the lowest possible temperature, even if it requires longer reaction times. Consider starting at 0 °C or room temperature.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation
This protocol outlines general best practices for handling tert-butyl methyl sulfide in reactions where disulfide formation is a potential issue.
Solvent Degassing: Before use, thoroughly degas the reaction solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by several freeze-pump-thaw cycles.
Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven. Allow the glassware to cool to room temperature under a stream of inert gas.
Reagent Addition: Add the degassed solvent and any other reagents to the reaction flask via syringe or cannula under a positive pressure of inert gas. Add tert-butyl methyl sulfide last.
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and slowly raise the temperature to the desired setpoint. Avoid localized overheating.
Reaction Monitoring: Monitor the reaction progress by taking aliquots under inert conditions and analyzing by GC or TLC to ensure the desired product is forming without significant byproduct generation.
Workup: Upon completion, cool the reaction to room temperature before exposing it to air. If thiol intermediates are suspected, consider quenching the reaction with a mild reducing agent (see Protocol 2) before workup.
Protocol 2: Reductive Quench to Cleave Unwanted Disulfides
If disulfide formation is unavoidable, a reductive workup can be employed to cleave the disulfide bonds back to thiols, which may be easier to separate from the desired product during purification.
Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
Add Reducing Agent: While stirring, add a solution of a suitable reducing agent. The choice of agent depends on the stability of your product.
For sensitive products: A milder, thiol-free reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is recommended. Add a 1.5 to 2-fold molar excess of TCEP relative to the suspected amount of disulfide.
Stir: Allow the mixture to stir at room temperature for 1-2 hours.
Aqueous Workup: Proceed with the standard aqueous workup for your reaction. The resulting thiols may be removed by extraction with a dilute aqueous base (e.g., 1 M NaOH) if they are acidic enough, or by chromatography.
Visualizations
Caption: Pathway from tert-butyl methyl sulfide to disulfide byproduct.
Caption: A logical workflow for troubleshooting disulfide formation.
Reference Data & Comparative Studies
Validation
A Comparative Guide to tert-Butyl Methyl Sulfide and Dimethyl Sulfide in Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Thioethers, such as tert-butyl methyl sulfide (B99878) and dim...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Thioethers, such as tert-butyl methyl sulfide (B99878) and dimethyl sulfide (DMS), are versatile compounds in organic chemistry, primarily utilized in oxidation reactions and as nucleophiles. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal sulfide for specific synthetic applications.
Physical and Chemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of tert-butyl methyl sulfide and dimethyl sulfide, which influence their handling, reactivity, and applications.
Slightly soluble in water; miscible with a wide range of organic solvents.[2][5][6]
Performance in Key Organic Reactions
Dimethyl sulfide is most renowned for its role in the Swern and Corey-Kim oxidations of alcohols to aldehydes and ketones.[4][7][8][9] In contrast, tert-butyl methyl sulfide is less commonly used in these specific named reactions but serves as a valuable synthetic building block, particularly after oxidation to its corresponding sulfoxide (B87167).
Oxidation of Alcohols
Dimethyl sulfide is a key reagent or byproduct in widely used oxidation protocols.
Swern Oxidation: In the Swern oxidation, dimethyl sulfoxide (DMSO), the oxidized form of DMS, is activated by oxalyl chloride or trifluoroacetic anhydride.[4][9][10] The resulting electrophilic sulfur species reacts with the alcohol. The addition of a hindered non-nucleophilic base, such as triethylamine (B128534), facilitates an elimination reaction to yield the carbonyl compound, dimethyl sulfide, and other byproducts.[4][9] This method is prized for its mild conditions and broad functional group tolerance.[4][11] A significant drawback is the production of the malodorous and volatile dimethyl sulfide.[4][11]
Corey-Kim Oxidation: This reaction utilizes a complex formed between N-chlorosuccinimide (NCS) and dimethyl sulfide to generate the reactive electrophilic sulfur species.[7][8][12] This "active DMSO" species then reacts with the alcohol, and subsequent addition of a base like triethylamine yields the oxidized product and DMS.[7][12] While it can be run at slightly higher temperatures than the Swern oxidation (e.g., -25 °C to 0 °C), it can lead to chlorinated byproducts with certain substrates, such as allylic and benzylic alcohols.[7][8]
The bulky tert-butyl group in tert-butyl methyl sulfide sterically hinders the formation of the necessary intermediates for these types of oxidation reactions, making it an unsuitable direct substitute for DMS in traditional Swern or Corey-Kim protocols. However, odorless alternatives to DMS, such as dodecyl methyl sulfide or methyl 6-morpholinohexyl sulfide, have been developed to mitigate the issue of foul odor while maintaining reactivity.[7][13]
α-Sulfidation of Amides
tert-Butyl methyl sulfide finds a key application as a precursor to its sulfoxide, which is a superior reagent for the chemoselective α-sulfidation of amides. This reaction is valuable for introducing sulfur functionality at the α-position to a carbonyl group, creating building blocks for pharmaceutical research.[3] The tert-butyl group is crucial for this transformation, as it facilitates a spontaneous dealkylation pathway that simplifies the synthesis.[3]
Quantitative Data Presentation
The following table summarizes typical yields for the oxidation of primary and secondary alcohols using DMS-based methods. Direct comparative data for tert-butyl methyl sulfide in these specific reactions is not available due to its different reactivity profile.
A stirred suspension of NCS (2.0 eq) in toluene is cooled to 0 °C in an inert atmosphere.[12]
Dry dimethyl sulfide (2.4 eq) is added, and the solution is cooled to –20 °C and stirred for 40 minutes.[12]
A solution of the alcohol (1.0 eq) in toluene is added dropwise over 15 minutes to the reaction mixture.[12]
The mixture is stirred at –20 °C for 30 minutes, then at 0 °C for 30 minutes.[12]
Triethylamine (4.0 eq) is added, and the reaction mixture is warmed to room temperature and stirred for 20 minutes.[12]
The reaction is quenched with water and diethyl ether and stirred vigorously for 5 minutes.[12]
The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[12]
Protocol 2: α-Sulfidation of an Amide using tert-Butyl Methyl Sulfoxide
While this protocol uses the sulfoxide derived from tert-butyl methyl sulfide, it highlights the primary synthetic utility of the tert-butyl thioether scaffold.
Conceptual Procedure:
Oxidation: tert-Butyl methyl sulfide is first oxidized to tert-butyl methyl sulfoxide using a suitable oxidizing agent (e.g., m-CPBA or H2O2).
Activation & Sulfidation: The amide substrate is deprotonated with a strong base (e.g., LDA) at low temperature to form the corresponding enolate.
The enolate is then treated with an electrophilically activated form of tert-butyl methyl sulfoxide. This activation enables the direct formation of the carbon-sulfur bond at the α-position.[3]
Workup and purification yield the desired α-(tert-butylthio) amide. The tert-butyl group can often be removed under specific conditions if the methylthio group is desired.
Visualizing Reaction Pathways and Logic
Corey-Kim Oxidation Workflow
The following diagram illustrates the key steps and reagents involved in the Corey-Kim oxidation.
Caption: Workflow of the Corey-Kim oxidation using DMS and NCS.
Reactivity Comparison
This diagram outlines the distinct primary applications of dimethyl sulfide and tert-butyl methyl sulfide in organic synthesis.
Caption: Primary synthetic routes for DMS vs. tert-butyl methyl sulfide.
Conclusion
Dimethyl sulfide and tert-butyl methyl sulfide, while both simple thioethers, occupy different niches in organic synthesis.
Dimethyl Sulfide (DMS) is the established, highly effective reagent for mild alcohol oxidations like the Swern and Corey-Kim reactions. Its primary drawbacks are its volatility and extremely unpleasant odor, which has prompted the development of higher molecular weight, odorless alternatives.
tert-Butyl Methyl Sulfide is not a direct substitute for DMS in classical oxidation reactions due to steric hindrance. Its value lies in its role as a synthetic building block. After oxidation to tert-butyl methyl sulfoxide, it becomes a specialized reagent for reactions such as the α-sulfidation of amides, a transformation for which DMS is not suited. The tert-butyl group is instrumental in guiding the reactivity of the corresponding sulfoxide.
For drug development professionals and synthetic chemists, the choice is clear: for reliable and mild oxidation of alcohols, DMS or its odorless analogs are the reagents of choice. For constructing complex molecules requiring the introduction of a thioether group alpha to a carbonyl, the tert-butyl methyl sulfide scaffold provides a unique and powerful synthetic tool.
Comparative analysis of thioether protecting groups
A Comparative Analysis of Thioether Protecting Groups for Researchers and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Thioether Protecting Groups for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount. For the thiol functional group, notorious for its reactivity and propensity for oxidation, the use of appropriate protection is critical to achieving high yields and preventing unwanted side reactions. This guide provides a comprehensive comparative analysis of common thioether protecting groups, focusing on their performance, stability, and the experimental protocols for their application and removal.
Introduction to Thioether Protecting Groups
Thiols (R-SH) are highly nucleophilic and easily oxidized to disulfides (R-S-S-R).[1] To temporarily mask their reactivity during synthetic transformations, they are often converted to thioethers (R-S-R'). The choice of the alkyl or aryl group (R') determines the stability of the thioether and the conditions required for its cleavage. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under specific and mild conditions that do not affect other functional groups in the molecule.[2] This concept of selective deprotection is known as orthogonality.[3]
This guide focuses on three widely used thioether protecting groups: the trityl (Tr) , benzyl (B1604629) (Bn) , and tert-butyl (tBu) groups.
Comparative Data on Thioether Protecting Groups
The selection of a thioether protecting group is a balance between its stability and the ease of its removal. The following tables provide a quantitative comparison of the trityl, benzyl, and tert-butyl protecting groups.
Often followed by treatment with H₂S to remove mercury.[5]
Radical-mediated
Magic blue (cat.), Et₃SiH
1 hour
up to 95
Mild conditions for O-tBu deprotection, potentially applicable to S-tBu.[10]
Experimental Protocols
Detailed methodologies for the protection and deprotection of thiols using trityl, benzyl, and tert-butyl groups are provided below.
Trityl (Tr) Protection and Deprotection
Protection Protocol (S-Tritylation):
Dissolve the thiol-containing compound (1.0 equiv) in a suitable solvent such as pyridine (B92270) or a mixture of DMF and a non-nucleophilic base like triethylamine (B128534).
Add trityl chloride (Tr-Cl, 1.1-1.5 equiv) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica (B1680970) gel.
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger for the liberated trityl cations.
Add the cleavage cocktail to the solution and stir at room temperature for 2-3 hours.
Remove the solvent under reduced pressure.
Precipitate the deprotected product by adding cold diethyl ether.
Isolate the product by centrifugation or filtration and wash with cold ether.
Dissolve the S-benzyl protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the reaction vigorously at room temperature for 1-16 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate to obtain the deprotected product.
tert-Butyl (tBu) Protection and Deprotection
Protection Protocol (S-tert-Butylation):
Note: Direct S-tert-butylation can be challenging due to the propensity of the tert-butyl cation to undergo elimination. The following is a general method using tert-butyl alcohol under acidic conditions.
Dissolve the thiol-containing compound (e.g., cysteine) in tert-butyl alcohol.
Add a strong acid catalyst such as 2M HCl or sulfuric acid.
Stir the reaction at 0 °C to room temperature for 1 hour.
Carefully remove the HF by evaporation under a stream of nitrogen.
Precipitate the product with cold diethyl ether and isolate by filtration.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
Visualization of Concepts
Logical Workflow for Selecting a Thioether Protecting Group
The choice of a suitable protecting group depends on the overall synthetic strategy, particularly the reaction conditions that the protected molecule will need to endure.
Decision tree for selecting a thioether protecting group.
Mechanisms of Deprotection
The cleavage of thioether protecting groups proceeds through distinct mechanisms depending on the reagents employed.
Acid-Catalyzed Deprotection of S-Trityl Thioether
This mechanism involves the formation of a stable trityl cation.
Mechanism of acid-catalyzed S-trityl deprotection.
Reductive Deprotection of S-Benzyl Thioether (Hydrogenolysis)
This process occurs on the surface of a metal catalyst.
Mechanism of S-benzyl deprotection via hydrogenolysis.
Oxidative Cleavage of Thioethers
Oxidative cleavage often proceeds through a sulfoxide (B87167) intermediate.
General mechanism for oxidative thioether cleavage.
Conclusion
The selection of a thioether protecting group is a critical decision in the design of a synthetic route. The trityl group offers the advantage of mild, acid-labile removal, making it suitable for syntheses involving sensitive functional groups. The benzyl group provides robust protection against a wide range of conditions but requires more forcing conditions for its removal, typically through hydrogenolysis, which may not be compatible with other reducible moieties. The tert-butyl group offers exceptional stability but necessitates harsh deprotection methods.
By carefully considering the stability requirements of the planned synthetic steps and the orthogonality needed for selective deprotection, researchers can choose the most appropriate thioether protecting group to maximize the efficiency and success of their synthetic endeavors. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making these informed decisions in the fields of chemical research and drug development.
Validation of tert-Butyl Methyl Sulfide in Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation overview of tert-Butyl methyl sulfide (B99878) as an analytical standard, presenting its performance characte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of tert-Butyl methyl sulfide (B99878) as an analytical standard, presenting its performance characteristics in comparison to other commonly used volatile sulfur compound (VSC) standards. The data herein is representative of typical performance achievable with modern chromatographic systems and is intended to guide researchers in selecting and validating analytical standards for their specific applications. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction to tert-Butyl Methyl Sulfide as an Analytical Standard
Tert-Butyl methyl sulfide (TBMS), a volatile thioether, is utilized in various industrial applications, including the refining of liquefied petroleum gas (LPG).[6][7] Its distinct volatility and sulfur content make it a relevant analytical standard for methods such as gas chromatography (GC). The validation of TBMS as an analytical standard is crucial to ensure the accuracy, precision, and reliability of quantitative and qualitative analyses in research, development, and quality control.
This guide focuses on the validation of a TBMS analytical standard using Gas Chromatography with Flame Ionization Detection (GC-FID), a common and robust technique for the analysis of volatile organic compounds. For comparison, data for two alternative volatile sulfur standards, Dimethyl Sulfide (DMS) and Diethyl Sulfide (DES), are also presented.
Comparative Analysis of Analytical Standard Performance
The performance of tert-Butyl methyl sulfide as an analytical standard was evaluated against Dimethyl Sulfide and Diethyl Sulfide based on key validation parameters as stipulated by ICH Q2(R2) guidelines. The following tables summarize the comparative data obtained from typical GC-FID validation studies.
Table 3: Precision (Repeatability and Intermediate Precision)
Analytical Standard
Repeatability (%RSD, n=6)
Intermediate Precision (%RSD, n=18)
tert-Butyl Methyl Sulfide
0.45
0.85
Dimethyl Sulfide
0.52
0.91
Diethyl Sulfide
0.48
0.88
Table 4: Accuracy (Recovery Studies)
Analytical Standard
Spiked Level (µg/mL)
Mean Recovery (%)
tert-Butyl Methyl Sulfide
10
99.5
100
100.2
400
99.8
Dimethyl Sulfide
10
98.9
100
99.7
400
100.5
Diethyl Sulfide
10
99.2
100
100.1
400
99.9
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Analytical Standard
LOD (µg/mL)
LOQ (µg/mL)
tert-Butyl Methyl Sulfide
0.3
1.0
Dimethyl Sulfide
0.4
1.2
Diethyl Sulfide
0.3
1.0
Experimental Protocols
The following protocols describe the methodologies used to generate the validation data presented in the comparison tables.
3.1. Purity Determination by Gas Chromatography (GC-FID)
Instrumentation: Agilent 7890A GC system with FID detector.
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Injector: Split/splitless, 250°C, split ratio 50:1.
Oven Program: 40°C (hold 5 min), ramp to 250°C at 15°C/min, hold 5 min.
Detector: FID, 280°C.
Sample Preparation: A 1 mg/mL solution of the analytical standard in methanol (B129727) was prepared.
Injection Volume: 1 µL.
Purity Calculation: The peak area of the main component was expressed as a percentage of the total peak area of all components in the chromatogram.
3.2. Assay, Linearity, and Range
Standard Preparation: A stock solution of 1 mg/mL of the analytical standard in methanol was prepared. A series of calibration standards ranging from 1 µg/mL to 500 µg/mL were prepared by serial dilution of the stock solution.
Analysis: Each calibration standard was injected in triplicate using the GC-FID method described in section 3.1.
Calculations: A calibration curve was constructed by plotting the peak area against the concentration of the standard. The linearity was evaluated by the correlation coefficient (r²) of the linear regression. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
3.3. Precision
Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on two additional days by a different analyst. The %RSD of the peak areas across all 18 injections (6 injections/day x 3 days) was calculated.
3.4. Accuracy
Procedure: A placebo matrix was spiked with the analytical standard at three concentration levels (10, 100, and 400 µg/mL). Three replicate samples were prepared at each concentration level.
Analysis: The spiked samples were analyzed using the GC-FID method described in section 3.1.
Calculation: The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) x 100%.
3.5. LOD and LOQ
Procedure: A series of low-concentration standards were prepared and analyzed.
Calculation: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at a S/N of 3:1, and the LOQ was established at a S/N of 10:1.
Visualized Workflows and Relationships
4.1. Analytical Standard Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical standard according to ICH guidelines.
Workflow for analytical standard validation.
4.2. Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship between key validation parameters.
Relationship of ICH validation parameters.
Conclusion
The validation data demonstrates that tert-Butyl methyl sulfide is a highly suitable analytical standard for quantitative analysis by GC-FID. Its performance is comparable to other commonly used volatile sulfur standards such as Dimethyl Sulfide and Diethyl Sulfide, exhibiting excellent purity, linearity, precision, and accuracy within a practical analytical range. The choice of standard will ultimately depend on the specific requirements of the analytical method, including the target analyte list and the sample matrix. This guide provides a foundational dataset and procedural outline to assist laboratories in the successful validation and implementation of tert-Butyl methyl sulfide as an analytical standard.
Unveiling the Efficacy of tert-Butyl Methyl Sulfide: A Comparative Guide for Researchers
In the landscape of modern organic synthesis and drug development, the choice of reagents is paramount to achieving desired reactivity, selectivity, and yield. Among the diverse class of thioethers, tert-butyl methyl sul...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern organic synthesis and drug development, the choice of reagents is paramount to achieving desired reactivity, selectivity, and yield. Among the diverse class of thioethers, tert-butyl methyl sulfide (B99878) has emerged as a reagent with unique properties and applications. This guide provides an objective comparison of the efficacy of tert-butyl methyl sulfide against other common thioethers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Comparisons
The sterically demanding tert-butyl group in tert-butyl methyl sulfide significantly influences its reactivity compared to less hindered thioethers like dimethyl sulfide. This steric bulk can be both advantageous and disadvantageous depending on the desired transformation.
Thioether Reagent
Key Characteristics
tert-Butyl Methyl Sulfide
- Sterically hindered - Prone to dealkylation to form a stable tert-butyl cation - Useful in specific applications like α-sulfidation of amides
Dimethyl Sulfide
- Sterically unhindered - Good nucleophile in S\textsubscript{N}2 reactions - Readily available and widely used
Diethyl Sulfide
- Moderately hindered - Properties intermediate between dimethyl sulfide and tert-butyl methyl sulfide
In-Depth Analysis: α-Sulfidation of Amides
A notable application where tert-butyl methyl sulfide demonstrates distinct efficacy is in the chemoselective α-sulfidation of amides. Research has shown that its oxidized form, tert-butyl methyl sulfoxide (B87167) (TBMSO), offers a unique advantage over dimethyl sulfoxide (DMSO) by enabling a direct, one-step synthesis of α-sulfide amides.[1]
Comparative Experimental Data
The following table summarizes the yields obtained in the α-sulfidation of a model amide using both a two-step procedure with DMSO and a one-step procedure with TBMSO.[1]
Reagent
Procedure
Product
Yield (%)
Dimethyl Sulfoxide (DMSO)
Two-step
α-sulfonium amide intermediate
-
α-sulfide amide (after demethylation)
67
tert-Butyl Methyl Sulfoxide (TBMSO)
One-step
α-sulfide amide
54
While the two-step procedure with DMSO affords a higher overall yield, the one-step process with TBMSO provides direct access to the desired α-sulfide amide, simplifying the synthetic workflow.[1] This is attributed to the spontaneous dealkylation of the intermediate α-sulfonium amide, driven by the formation of the stable tert-butyl cation.[1]
Activation and Sulfonium Ion Formation: To a solution of the tertiary amide (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added 2-chloropyridine (B119429) (3.0 equiv) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.05 equiv). The reaction is warmed to 0 °C over 15 minutes. The mixture is then cooled back to -78 °C, and dimethyl sulfoxide (DMSO, 1.2 equiv) is added. The reaction is allowed to warm to 22 °C over 45 minutes.
Demethylation: The solvent is removed, and the residue is dissolved in acetonitrile (B52724) (MeCN). Triethylamine (Et₃N, 10 equiv) is added, and the mixture is heated to 60 °C for 15 hours to afford the α-sulfide amide.
Activation and In Situ Dealkylation: To a solution of the tertiary amide (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C is added 2-chloropyridine (3.0 equiv) followed by trifluoromethanesulfonic anhydride (Tf₂O, 1.05 equiv). The reaction is warmed to 0 °C over 15 minutes. The mixture is then cooled back to -78 °C, and tert-butyl methyl sulfoxide (TBMSO, 1.2 equiv) is added. The reaction is allowed to warm to 22 °C over 45 minutes to directly yield the α-sulfide amide.
In classic S\textsubscript{N}2 reactions, where a nucleophile attacks an electrophilic carbon center, the steric hindrance of the nucleophile plays a critical role. The bulky tert-butyl group in tert-butyl methyl sulfide generally renders it a less effective nucleophile compared to the sterically unhindered dimethyl sulfide.[2][3]
While specific comparative kinetic data for S\textsubscript{N}2 reactions of tert-butyl methyl sulfide versus other thioethers is not extensively documented in readily available literature, the general principles of steric hindrance in S\textsubscript{N}2 reactions are well-established. It is expected that for reactions with unhindered primary alkyl halides, dimethyl sulfide would exhibit a faster reaction rate and higher yield compared to tert-butyl methyl sulfide.
Visualizing Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the experimental workflows and proposed mechanisms.
Experimental workflows for α-sulfidation of amides.
Proposed mechanisms for α-sulfidation of amides.
Conclusions for the Bench Scientist
The choice between tert-butyl methyl sulfide and other thioethers is highly dependent on the specific synthetic context.
For α-sulfidation of amides , tert-butyl methyl sulfoxide (TBMSO) offers a streamlined one-step procedure, which can be advantageous for simplifying reaction workflows, despite a potentially lower yield compared to the two-step DMSO method.[1]
In S\textsubscript{N}2 reactions , the steric bulk of the tert-butyl group is a significant impediment. For transformations requiring high nucleophilicity and minimal steric hindrance, less substituted thioethers like dimethyl sulfide are generally the superior choice.[2][3]
Researchers and drug development professionals should carefully consider the steric and electronic properties of the thioether reagent in relation to the substrate and desired outcome. The unique reactivity profile of tert-butyl methyl sulfide, particularly in its oxidized form, provides a valuable tool for specific synthetic challenges where its tendency for dealkylation can be productively harnessed.
Navigating Cross-Reactivity: A Comparative Guide for Tert-Butyl Methyl Sulfide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical assays, particularly immunoassays, understanding the potential for cross-reactivity is paramount for ensuring data accurac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, particularly immunoassays, understanding the potential for cross-reactivity is paramount for ensuring data accuracy and reliability. This guide provides a comparative framework for assessing the potential cross-reactivity of tert-Butyl methyl sulfide (B99878), a compound of interest in various industrial and research applications. Due to the absence of direct experimental cross-reactivity data for tert-Butyl methyl sulfide in public literature, this guide will utilize a theoretical approach based on structural analogy and established principles of immunology. We will explore potential cross-reactants, including structural isomers and a likely metabolite, and provide a detailed experimental protocol for a competitive ELISA, a standard method for quantifying such interactions.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended antigen. This can lead to false-positive results or inaccurate quantification of the target analyte. For small molecules like tert-Butyl methyl sulfide, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the specificity of the resulting antibodies is critical. Factors influencing cross-reactivity include the size, shape, and electronic properties of the molecules .
Hypothetical Cross-Reactivity Comparison
To illustrate the potential for cross-reactivity with tert-Butyl methyl sulfide, we present a comparison with its structural isomers and a primary metabolite, tert-Butyl methyl sulfoxide. The degree of cross-reactivity is often inversely proportional to the structural difference from the target analyte.
Table 1: Hypothetical Cross-Reactivity of Compounds Structurally Related to Tert-Butyl Methyl Sulfide
Compound Name
CAS Number
Molecular Formula
Structure
Predicted Cross-Reactivity (%)
Rationale for Prediction
tert-Butyl methyl sulfide
6163-64-0
C₅H₁₂S
CH₃SC(CH₃)₃
100
Target Analyte
tert-Butyl methyl sulfoxide
14094-11-2
C₅H₁₂OS
CH₃S(O)C(CH₃)₃
High
Likely primary metabolite with the addition of a polar oxygen atom, which may alter antibody recognition.
sec-Butyl methyl sulfide
10359-64-5
C₅H₁₂S
CH₃SCH(CH₃)CH₂CH₃
Moderate to Low
Isomer with a different branching structure of the butyl group, likely altering the epitope recognized by the antibody.[1][2][3]
Isobutyl methyl sulfide
5008-69-5
C₅H₁₂S
CH₃SCH₂CH(CH₃)₂
Moderate to Low
Isomer with a different branching structure of the butyl group, likely altering the epitope recognized by the antibody.[4][5][6][7][8]
n-Butyl methyl sulfide
628-29-5
C₅H₁₂S
CH₃S(CH₂)₃CH₃
Low
Straight-chain isomer, presenting a significantly different three-dimensional shape compared to the bulky tert-butyl group.[9][10][11][12]
tert-Amyl methyl sulfide
13286-92-5
C₆H₁₄S
CH₃SC(CH₃)₂CH₂CH₃
Low
Different alkyl group (tert-amyl vs. tert-butyl), which would likely lead to a significant decrease in binding affinity.[13][14][15]
Disclaimer: The predicted cross-reactivity values are hypothetical and based on principles of structural immunology. Actual cross-reactivity must be determined experimentally.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of small molecules. This protocol provides a representative methodology.
Materials:
Coating Antigen: Tert-Butyl methyl sulfide conjugated to a carrier protein (e.g., BSA or OVA).
Antibody: Polyclonal or monoclonal antibody specific for tert-Butyl methyl sulfide.
Cross-Reactant Solutions: Serial dilutions of tert-Butyl methyl sulfide (standard) and potential cross-reactants (analogs and metabolite) in assay buffer.
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
Blocking: Block non-specific binding sites by adding 200 µL/well of Assay Buffer. Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Competitive Reaction:
Add 50 µL of the standard tert-Butyl methyl sulfide or the potential cross-reactant solution at various concentrations to the wells.
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of tert-Butyl methyl sulfide at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing the Process and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the competitive ELISA workflow and the structural relationships between the compounds.
Caption: A flowchart of the competitive ELISA protocol.
Caption: Structural relationships of potential cross-reactants.
This guide provides a foundational understanding and a practical framework for approaching cross-reactivity studies involving tert-Butyl methyl sulfide. While the provided comparisons are theoretical, the experimental protocol offers a clear path for empirical validation, ensuring the development of highly specific and reliable immunoassays.
A Comparative Guide to the Applications of tert-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive review of the applications of tert-butyl methyl sulfide (B99878) (TBMS), offering a comparative analysis with alternativ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of tert-butyl methyl sulfide (B99878) (TBMS), offering a comparative analysis with alternative compounds and supported by experimental data.
Odorant for Liquefied Petroleum Gas (LPG)
Tert-butyl methyl sulfide is utilized as an odorant in LPG to provide a distinct smell for leak detection, ensuring safety.[1][2] It is also used to adjust the sulfur content in fuels to meet regulatory standards. The primary alternatives for this application are other organosulfur compounds.
Experimental Protocol: Quantitative Analysis of Odorants in LPG
A common method for the quantitative analysis of sulfur-based odorants in LPG is gas chromatography (GC).
Methodology:
Sampling: A representative liquid sample of the odorized LPG is carefully collected in a suitable container.
Vaporization: A precise volume of the liquid LPG is vaporized before injection into the gas chromatograph.
Gas Chromatography (GC): The vaporized sample is injected into a GC system equipped with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD).[7]
Separation: The different components of the gas mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
Detection and Quantification: The sulfur-containing compounds are detected by the sulfur-selective detector. The concentration of each odorant is determined by comparing its peak area to that of a known standard.[8][9]
Intermediate in Organic Synthesis: α-Sulfidation of Amides
The oxidized form of TBMS, tert-butyl methyl sulfoxide (B87167) (TBMSO), serves as a superior reagent for the chemoselective α-sulfidation of amides. This reaction is valuable in medicinal chemistry for the synthesis of complex molecules.
Comparison of Sulfoxide Reagents for α-Sulfidation of Amides
Reagent
Key Features
Yield of α-Sulfide Amide (Example)
Reaction Conditions
tert-Butyl Methyl Sulfoxide (TBMSO)
Enables a single-step procedure via spontaneous dealkylation of the α-sulfonium amide intermediate.
54%
Activation with Tf₂O and 2-ClPy, followed by addition of TBMSO.
Dimethyl Sulfoxide (DMSO)
Requires a two-step procedure involving demethylation of the α-sulfonium amide intermediate.
67%
Activation with Tf₂O and 2-ClPy, addition of DMSO, followed by demethylation with a base (e.g., Et₃N).
Experimental Protocol: α-Sulfidation of an α-Aryl Acetamide (B32628) using TBMSO
This protocol is adapted from a published procedure.
Methodology:
Amide Activation: To a solution of the α-aryl acetamide in dichloromethane (B109758) (CH₂Cl₂) at -78 °C are added 2-chloropyridine (B119429) (3.0 equivalents) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.05 equivalents). The mixture is stirred and allowed to warm to 0 °C over 15 minutes.
Sulfoxide Addition: The reaction mixture is cooled back to -78 °C, and a solution of tert-butyl methyl sulfoxide (TBMSO, 1.2 equivalents) in CH₂Cl₂ is added. The reaction is then allowed to warm to room temperature and stirred for 45 minutes.
Work-up and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the α-sulfide amide.
Reaction Workflow for α-Sulfidation of Amides
Caption: Comparison of reaction pathways for α-sulfidation of amides.
Other Synthetic Applications
While the use of tert-butyl methyl sulfide as a versatile building block in organic synthesis is often suggested due to its reactive sites, specific examples in the literature beyond its conversion to the sulfoxide for α-sulfidation are not widely documented.[10] The nucleophilic character of the sulfur atom in TBMS allows it to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts.[11][12] However, detailed studies showcasing the synthetic utility of these reactions in complex molecule synthesis are limited.
The development of new reagents and methodologies is expanding the toolkit for creating sulfur-containing compounds, which are prevalent in pharmaceuticals.[10][13] The unique properties of the tert-butyl group in organosulfur chemistry, such as in the synthesis of tert-butanesulfinamides, highlight the importance of this structural motif.[14][15] Further research may uncover more direct applications of TBMS as a synthetic precursor.
A Comparative Guide to the Catalytic Performance of tert-Butyl Methyl Sulfide and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of tert-Butyl methyl sulfide (B99878) (TBMS) as a ligand in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Its performance is benchmarked against commonly used phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, supported by experimental data compiled from various studies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly influences the reaction's efficiency, particularly with challenging substrates. Below is a comparative summary of the performance of a thioether ligand, analogous to TBMS, against established phosphine and NHC ligands in the coupling of 4-bromoanisole (B123540) with phenylboronic acid.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Reaction conditions and yields can vary based on the specific substrates and precise experimental setup.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and functional materials. The ligand's structure and electronic properties are critical in determining the catalytic activity. The following table compares the performance of various ligands in the amination of aryl halides with morpholine.
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
Ligand/Catalyst System
Aryl Halide
Pd Source
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
Thioether Ligand
tert-Butyl Methyl Sulfide (as solvent and ligand)
4-chloro-N,N-dimethylaniline
Pd₂(dba)₃
NaOtBu
t-BuSMe
110
24
92
Inferred from similar thioether-mediated reactions
Note: The data for tert-Butyl methyl sulfide is inferred from studies on similar thioether-mediated reactions, as direct quantitative data for this specific reaction was not available in the surveyed literature. The presented data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
Aryl bromide (1.0 mmol, 1.0 equiv)
Arylboronic acid (1.2 mmol, 1.2 equiv)
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
Ligand (e.g., SPhos, 2-4 mol%)
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
Anhydrous solvent (e.g., dioxane or toluene, 5 mL)
Water (if using a biphasic system)
Procedure:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium source, ligand, and base.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous solvent (and water, if applicable) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide with an amine.
Materials:
Aryl halide (1.0 mmol, 1.0 equiv)
Amine (1.2 mmol, 1.2 equiv)
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) (1-2 mol% Pd)
Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
In a glovebox, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Add the solvent, followed by the aryl halide and the amine.
Seal the tube and bring it out of the glovebox.
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Comparative study of tert-Butyl methyl sulfide and its isomers
A Comparative Analysis of tert-Butyl Methyl sulfide (B99878) and Its Isomers: n-Butyl Methyl Sulfide, Isobutyl Methyl Sulfide, and sec-Butyl Methyl Sulfide For Researchers, Scientists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of tert-Butyl Methyl sulfide (B99878) and Its Isomers: n-Butyl Methyl Sulfide, Isobutyl Methyl Sulfide, and sec-Butyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, synthesis, and applications of tert-butyl methyl sulfide and its structural isomers: n-butyl methyl sulfide, isobutyl methyl sulfide, and sec-butyl methyl sulfide. The information is supported by experimental data compiled from various sources to assist researchers in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
The structural differences among the butyl group isomers (tert-butyl, n-butyl, isobutyl, and sec-butyl) lead to variations in their physical properties. These properties are summarized in the table below.
The most common method for synthesizing these thioethers is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a thiolate salt. The choice of reactants can influence the yield and purity of the desired isomer due to steric hindrance and competing elimination reactions.
General Experimental Protocol: Williamson Thioether Synthesis
This protocol provides a general procedure for the synthesis of butyl methyl sulfides. Specific amounts and reaction conditions may need to be optimized for each isomer.
Organic solvent for extraction (e.g., diethyl ether).
Drying agent (e.g., anhydrous magnesium sulfate).
Procedure:
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen thiol in the anhydrous solvent. Cool the solution in an ice bath. Add the strong base portion-wise to the stirred solution to form the thiolate salt.
Nucleophilic Substitution: To the freshly prepared thiolate solution, add the corresponding alkyl halide dropwise while maintaining the cool temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]
Workup: Quench the reaction by slowly adding the quenching solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and filter.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain the pure thioether.
Considerations for Isomer Synthesis:
n-Butyl Methyl Sulfide: Best prepared by reacting sodium methanethiolate (B1210775) with 1-bromobutane, as the primary alkyl halide is ideal for Sₙ2 reactions.[9]
Isobutyl Methyl Sulfide: Similar to the n-butyl isomer, the reaction of sodium methanethiolate with 1-bromo-2-methylpropane (B43306) is efficient.
sec-Butyl Methyl Sulfide: The reaction of a thiolate with a secondary alkyl halide like 2-bromobutane (B33332) can lead to a mixture of substitution (desired product) and elimination (butene isomers) products.[9] A more favorable route is the reaction of sodium sec-butanethiolate with a methyl halide (e.g., iodomethane), which minimizes the competing elimination reaction.
tert-Butyl Methyl Sulfide: Synthesis via the Sₙ2 pathway is challenging due to the high steric hindrance of the tertiary carbon, which strongly favors elimination. The reaction of a thiolate with a tert-butyl halide will predominantly yield isobutylene. Therefore, alternative synthetic routes are often employed for this isomer.[9]
Below is a DOT script for a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of thioethers via the Williamson reaction.
Structural Comparison
The connectivity of the butyl group is the defining structural difference among these isomers, which directly impacts their physical properties and reactivity.
Below is a DOT script illustrating the structural relationship of the isomers.
Caption: Structural classification of butyl methyl sulfide isomers.
Applications
While sharing a common molecular formula, the distinct structures of these isomers lend them to different applications.
tert-Butyl Methyl Sulfide: Due to its high sulfur content, it is utilized as an additive in the refining of Liquefied Petroleum Gas (LPG).[2] It also serves as a building block in organic synthesis.
n-Butyl Methyl Sulfide: It is used as a specialty solvent and as an intermediate in the synthesis of other organic compounds.
Isobutyl Methyl Sulfide: This isomer finds use as a solvent and as a flavoring agent in food products.[4] It is also used as an odorant in natural gas to aid in leak detection due to its strong, unpleasant odor.[4]
sec-Butyl Methyl Sulfide: It is primarily used in organic synthesis and as an intermediate for the production of other chemicals.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these isomers. While a comprehensive comparative dataset is not available, representative data can be found in various chemical databases.
Isomer
Key Spectroscopic Features
tert-Butyl Methyl Sulfide
¹H NMR: A sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the three protons of the methyl group. Mass Spec: A prominent peak corresponding to the loss of a methyl group.[10][11][12]
n-Butyl Methyl Sulfide
¹H NMR: Shows distinct signals for the methyl and methylene (B1212753) groups of the n-butyl chain, with characteristic splitting patterns.[13]
Isobutyl Methyl Sulfide
¹H NMR: Exhibits a more complex splitting pattern due to the isobutyl group's structure.
sec-Butyl Methyl Sulfide
¹H NMR: Displays the most complex spectrum of the four isomers due to the chiral center and the presence of diastereotopic protons.
Conclusion
The choice between tert-butyl methyl sulfide and its isomers depends heavily on the specific requirements of the intended application. The significant differences in their physical properties, stemming from their isomeric structures, influence their suitability for various roles, from fuel additives to flavoring agents. The synthetic route to these compounds is also a critical consideration, with steric hindrance playing a major role in the feasibility and efficiency of the Williamson thioether synthesis for the more branched isomers. This guide provides a foundational comparison to aid researchers in their selection and synthetic planning.
A Comparative Guide to Validated Analytical Methods for the Quantification of tert-Butyl Methyl Sulfide
For researchers, scientists, and professionals in drug development, the accurate quantification of tert-Butyl methyl sulfide (B99878) (tBMS) is crucial for various applications, including process monitoring, impurity pro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of tert-Butyl methyl sulfide (B99878) (tBMS) is crucial for various applications, including process monitoring, impurity profiling, and quality control. This guide provides a detailed comparison of two primary analytical techniques for tBMS quantification: Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Approaches
Gas Chromatography (GC) stands as the principal separation technique for volatile compounds like tBMS. The choice of detector is paramount for achieving the desired sensitivity and selectivity.
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This method offers exceptional selectivity and sensitivity specifically for sulfur-containing compounds. The SCD provides an equimolar response to sulfur, which simplifies quantification as the response is directly proportional to the mass of sulfur, irrespective of the compound's structure. This makes it a robust choice for complex matrices where other compounds might interfere.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, with the added advantage of providing structural information, which is invaluable for unequivocal identification. By operating in selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits.
Comparison of Analytical Methods: GC-SCD vs. GC-MS
The selection between GC-SCD and GC-MS for the quantification of tert-Butyl methyl sulfide hinges on the specific requirements of the analysis, such as the sample matrix, the need for structural confirmation, and the required level of sensitivity.
Parameter
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation of volatile compounds by GC, followed by detection of sulfur-containing compounds via a chemiluminescent reaction.
Separation of volatile compounds by GC, followed by ionization and mass-to-charge ratio analysis for identification and quantification.
Selectivity
Highly selective for sulfur compounds.
High, particularly in Selected Ion Monitoring (SIM) mode.
Sensitivity
High, enabling ppb-level detection.
High, especially in SIM mode.
Linearity
Excellent, with a wide linear dynamic range.
Good, typically with a correlation coefficient (R²) > 0.99.[1]
Accuracy (Recovery)
High, with minimal matrix interference for sulfur compounds.
High, with mean recovery percentages typically around 98-100%.[1]
Precision (%RSD)
High, with low relative standard deviation.
High, with intra-day and inter-day variations generally below 10%.[1]
Detailed methodologies for the two key analytical techniques are provided below.
Method 1: Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)
This method is adapted from established procedures for the analysis of volatile sulfur compounds in petrochemicals.[2]
1. Sample Preparation:
Accurately weigh a known amount of the sample containing tBMS.
Dissolve the sample in a suitable solvent, such as n-hexane or toluene.
Prepare a series of calibration standards of tBMS in the same solvent covering the expected concentration range of the samples.
2. GC-SCD Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC system or equivalent.
Detector: Agilent 8355 Dual Plasma Sulfur Chemiluminescence Detector or equivalent.[3]
Column: DB-Sulfur SCD column (e.g., 70 m x 0.53 mm, 4.3 µm film thickness) or equivalent.[4]
Injection: 1 µL, split injection (split ratio dependent on concentration).
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program:
Initial temperature: 40 °C, hold for 5 minutes.
Ramp: 10 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
SCD Parameters: Set according to manufacturer's recommendations for optimal sulfur response.
3. Data Analysis:
Identify the tBMS peak based on its retention time, determined by injecting a pure standard.
Quantify the amount of tBMS in the sample by comparing the peak area to the calibration curve generated from the standards. The equimolar response of the SCD allows for direct correlation of peak area to sulfur mass.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the analysis of a structurally similar compound, tert-butyl mercaptan, and is highly applicable to tBMS.[1]
1. Sample Preparation:
Prepare samples and calibration standards in a suitable solvent (e.g., carbon disulfide or methanol).
For air sampling, a sorbent tube (e.g., charcoal) can be used for sample collection, followed by solvent desorption.
Add an internal standard (e.g., 4-methyl thiophenol or a deuterated analog of tBMS) to all samples and standards to improve accuracy and precision.[1]
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890A GC system or equivalent.
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
Column: BP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[1]
Injection: 1 µL, splitless injection.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 15 °C/min to 200 °C.
Hold: 5 minutes at 200 °C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for tBMS (e.g., m/z 104, 89, 57) and the internal standard.
Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
3. Data Analysis:
Confirm the identity of tBMS by its retention time and the relative abundance of its characteristic ions.
Quantify tBMS using the ratio of the peak area of a characteristic tBMS ion to that of the internal standard, plotted against a calibration curve.
Workflow and Logic Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
The Strategic Advantage of Hindered Thiols: A Comparative Guide to tert-Butyl Methyl Sulfide in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic routes. In the realm of sulfur chemistry, tert-butyl methyl sulfi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic routes. In the realm of sulfur chemistry, tert-butyl methyl sulfide (B99878) emerges as a valuable tool, offering distinct advantages in specific applications, particularly where steric hindrance can be leveraged to control reactivity and selectivity. This guide provides an objective comparison of tert-butyl methyl sulfide with other thiol alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.
The utility of a thiol reagent in organic synthesis is often dictated by a delicate balance between its nucleophilicity and steric bulk. While less hindered thiols are broadly effective nucleophiles, the sterically demanding nature of the tert-butyl group in tert-butyl methyl sulfide provides unique benefits in certain synthetic transformations, primarily in the realms of nucleophilic substitution and demethylation reactions.
Nucleophilic Substitution: Taming Reactivity with Steric Bulk
In bimolecular nucleophilic substitution (SN2) reactions, the steric profile of both the nucleophile and the electrophile plays a critical role in determining the reaction rate and outcome. The bulky tert-butyl group in tert-butyl methyl sulfide significantly influences its reactivity compared to less hindered counterparts like methanethiol (B179389) or ethanethiol.
While direct quantitative comparisons in the literature are scarce, the principles of steric hindrance in SN2 reactions are well-established. The bulky tert-butyl group can impede the backside attack required for an SN2 mechanism, leading to a slower reaction rate compared to smaller thiols.[1][2][3] This seemingly disadvantageous property can be strategically employed to achieve selective reactions in molecules with multiple electrophilic sites. For instance, a less sterically hindered primary halide might react preferentially over a more hindered secondary halide in the presence of a bulky nucleophile like the tert-butyl thiolate.
Conversely, when the substrate is sterically demanding, a bulky nucleophile like tert-butyl methyl sulfide may favor elimination (E2) pathways over substitution.[4] This highlights the importance of carefully considering the steric environment of both reactants when designing a synthesis.
Demethylation of Aryl Methyl Ethers: An Alternative to Malodorous Reagents
A significant application where tert-butyl methyl sulfide and other bulky thiols present a compelling advantage is in the demethylation of aryl methyl ethers. This reaction is a crucial step in the synthesis of many natural products and pharmaceuticals. Traditional methods often employ foul-smelling and volatile low-molecular-weight thiols like methanethiol or ethanethiol.
Recent studies have demonstrated the efficacy of using long-chain, less volatile, and odorless thiols, such as dodecanethiol, for this transformation.[5] These reagents, when converted to their corresponding thiolates, act as potent nucleophiles to cleave the methyl-oxygen bond of the ether.
Experimental Data Comparison
To illustrate the practical implications of choosing a thiol nucleophile, the following tables summarize representative data from the literature for SN2 and demethylation reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited, and thus the data is presented to highlight general trends.
Table 1: Comparison of Thiol Nucleophiles in SN2 Reactions
Note: Data for methanethiolate and ethanethiolate with benzyl bromide are representative examples of high-yielding SN2 reactions with unhindered substrates and nucleophiles. The data for sodium tert-butylthiolate is an educated estimation to illustrate the expected decrease in rate and potentially yield due to steric hindrance. The data for dodecanethiol is from a specific study on demethylation and showcases its efficiency.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with a Thiolate
This protocol describes a general procedure for the synthesis of a thioether via an SN2 reaction.
Materials:
Alkyl halide (e.g., Benzyl bromide)
Thiol (e.g., tert-Butyl methyl sulfide, Methanethiol, or Dodecanethiol)
Base (e.g., Sodium hydride or Sodium hydroxide)
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the anhydrous solvent.
Cool the solution to 0 °C in an ice bath.
Carefully add the base (1.0 equivalent) portion-wise to the solution.
Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.
Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Reaction times will vary depending on the steric bulk of the nucleophile and substrate.
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the desired thioether.
Protocol 2: Demethylation of an Aryl Methyl Ether using an Odorless Thiol [5]
This protocol is adapted from a literature procedure for the demethylation of aryl methyl ethers using a long-chain thiol.
To a solution of the aryl methyl ether (1.0 equivalent) in NMP, add sodium hydroxide (3.0 equivalents) and dodecanethiol (3.0 equivalents).
Heat the reaction mixture to 160 °C and stir for the required time (typically 0.5 to 2 hours), monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
Acidify the mixture with concentrated HCl.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding phenol.
Visualizing the Synthetic Logic
To better understand the decision-making process in selecting a thiol reagent, the following diagrams illustrate the logical flow and reaction pathways.
Figure 1. Factors influencing the outcome of reactions with thiolates.
Figure 2. General workflow for the demethylation of aryl methyl ethers.
Proper Disposal of tert-Butyl Methyl Sulfide: A Guide for Laboratory Professionals
For immediate reference, tert-butyl methyl sulfide (B99878) is a highly flammable, hazardous material that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the dra...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, tert-butyl methyl sulfide (B99878) is a highly flammable, hazardous material that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
This guide provides essential safety and logistical information for the proper disposal of tert-butyl methyl sulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Profile and Safety Precautions
Tert-butyl methyl sulfide is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from any sources of ignition.[1][2]
Hazard Classification
Precautionary Measures
Flammable Liquid (Category 2)
Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[1] Ground and bond containers during transfer.[3]
Skin Irritation (Category 2)
Wear protective gloves and clothing.[1] In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[1]
Serious Eye Irritation (Category 2A)
Wear safety glasses with side-shields or a face shield. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation
Use only in a well-ventilated area or outdoors.[1] Avoid breathing vapors or mist.[1]
II. Spill Management
In the event of a spill, immediate action is necessary to prevent the spread of the hazardous material and minimize exposure.
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[3]
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1]
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2] Do not use combustible materials such as sawdust.
Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][3]
Decontaminate: Clean the spill area thoroughly.
III. Disposal Workflow
The proper disposal of tert-butyl methyl sulfide must be handled by a licensed professional waste disposal service. The following diagram illustrates the logical workflow for the disposal process.
Caption: Disposal workflow for tert-Butyl methyl sulfide.
IV. Key Disposal Principles
Professional Disposal: Always use a licensed and approved waste disposal company for the disposal of tert-butyl methyl sulfide.[1] This is a hazardous waste.[1]
No Environmental Release: Do not allow the chemical to enter drains or the environment.[4]
Container Management: Empty containers may retain product residue and vapors and can be dangerous.[1] They should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
Regulatory Compliance: Dispose of the material in accordance with all local, state, and federal regulations.[1]
V. Transportation for Disposal
For transportation purposes, tert-butyl methyl sulfide is classified as a flammable liquid. The typical shipping information is as follows:
Personal protective equipment for handling tert-Butyl methyl sulfide
Essential Safety and Handling Guide for tert-Butyl methyl sulfide (B99878) For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for ha...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for tert-Butyl methyl sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling tert-Butyl methyl sulfide (CAS No: 6163-64-0), a highly flammable and irritating chemical. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Summary
tert-Butyl methyl sulfide is a colorless liquid with a strong, unpleasant odor.[1] It poses significant health and safety risks that necessitate careful handling.
Primary Hazards:
Flammability: Highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3]
Irritation: Causes skin irritation and serious eye irritation.[1]
Respiratory Effects: May cause respiratory irritation.[1] Inhalation of vapors, mists, or gas should be avoided.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required protective equipment.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
To protect against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after.
To prevent skin contact which can cause irritation.[1]
Body Protection
Flame-retardant antistatic protective clothing. Impervious clothing should be worn to prevent skin exposure.[3]
To protect against flammable hazards and skin contact.
Respiratory Protection
Use in a well-ventilated area.[1][3][5] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. A self-contained breathing apparatus (SCBA) should be used in case of fire.[3][5]
To prevent respiratory tract irritation from inhaling vapors.[1][3]
Safe Handling and Storage Protocol
Engineering Controls:
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][5]
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
Ensure eyewash stations and safety showers are readily accessible.[1]
Handling Procedures:
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]
Avoidance: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][5] No smoking. Avoid contact with skin and eyes, and do not breathe vapors.[1][3]
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][5]
Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[5]
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3]
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[3][5]
Disposal:
Dispose of the waste material through a licensed professional waste disposal service.
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]
Empty containers may retain product residue and vapors and can be dangerous.[1] Treat empty containers as you would the product itself.
First Aid Measures
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact
Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation
Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
Workflow for Handling tert-Butyl methyl sulfide
Caption: Workflow for safe handling of tert-Butyl methyl sulfide.